Calicheamicin
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHCVDVKSCDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74IN3O21S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | calicheamicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calicheamicin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108212-75-5 | |
| Record name | S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Calicheamicin Gamma1 on DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin gamma1 (γ1) is a potent member of the enediyne class of antitumor antibiotics, originally isolated from the bacterium Micromonospora echinospora.[1] Its remarkable cytotoxicity is attributed to its ability to induce sequence-selective, double-stranded breaks in DNA at sub-picomolar concentrations.[2] This unique mechanism of action has made this compound γ1 a critical component in the development of antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), for targeted cancer therapy.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of this compound gamma1 with DNA, detailed experimental protocols for its study, and a summary of key quantitative data.
Core Mechanism of Action
The action of this compound gamma1 on DNA is a sophisticated, multi-step process that begins with sequence-specific binding and culminates in oxidative cleavage of the phosphodiester backbone. The molecule itself is comprised of two key functional domains: an aryltetrasaccharide side chain responsible for DNA recognition and a highly reactive enediyne "warhead" that mediates DNA cleavage.[4]
DNA Binding and Recognition
This compound gamma1 binds to the minor groove of B-DNA.[3][5] The binding is primarily driven by the interaction of its aryltetrasaccharide tail with the DNA.[6] This interaction is sequence-specific, with a preference for oligopyrimidine tracts, particularly the sequence 5'-TCCT-3' in the minor groove.[5][7] The carbohydrate moiety, especially the thiobenzoate ring, plays a crucial role in this recognition process.[8][9] Studies have shown that the aglycone core of this compound (calicheamicinone), lacking the oligosaccharide side chain, binds to DNA non-selectively and with lower efficiency.[8][10] The binding of this compound gamma1 induces a localized distortion in the DNA structure, including a widening of the minor groove to accommodate the drug.[7]
Reductive Activation
Once bound to DNA, the enediyne core of this compound gamma1 is activated. This activation is initiated by a nucleophilic attack, typically by a thiol-containing molecule such as glutathione, on the methyl trisulfide group of the drug.[11] This reaction triggers a cascade of intramolecular rearrangements.
Bergman Cyclization and Diradical Formation
The reductive activation leads to a conformational change in the molecule, which in turn facilitates a Bergman cyclization of the enediyne core.[3] This cyclization reaction transforms the enediyne into a highly reactive and transient para-benzyne diradical (1,4-didehydrobenzene).[1][2] This diradical species is the ultimate DNA-damaging agent.
Hydrogen Abstraction and DNA Cleavage
The p-benzyne diradical, positioned in the minor groove, is a powerful hydrogen abstracting species. It abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands.[1][2] Specifically, it has been shown to abstract the C5' hydrogen from the pyrimidine strand and the C4' hydrogen from the purine strand.[12] This hydrogen abstraction generates DNA radicals, which then undergo oxidative degradation in the presence of molecular oxygen, ultimately leading to the cleavage of the phosphodiester backbone and the generation of double-strand breaks (DSBs).[2] The ability of this compound gamma1 to cause DSBs at very low concentrations is a key contributor to its potent antitumor activity.[2]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action of this compound gamma1 on DNA.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| DNA Binding Dissociation Constant (KD) | 135 nM | Burst kinetics of DNA cleavage | [4] |
| DNA Binding Affinity (Docking Energy) | -9.7 kcal/mol (measured) | Not specified | [12] |
| DNA Binding Affinity (Docking Energy) | -12.5 kcal/mol (calculated) | DFT and MM | [12] |
| Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) in cellular DNA | 1:3 | Not specified | [13] |
| Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) in purified plasmid DNA | 1:2 | Not specified | [13] |
| EC50 for DNA Cleavage (pBR322) | Low nanomolar range | Agarose gel electrophoresis | [14][15] |
Experimental Protocols
DNA Footprinting using Hydroxyl Radicals
Hydroxyl radical footprinting is used to determine the binding site of this compound on a DNA fragment with high resolution.[16]
Experimental Workflow Diagram
Caption: Workflow for hydroxyl radical footprinting of this compound-DNA binding.
Methodology:
-
DNA Preparation: A DNA fragment of interest is labeled at one 5' or 3' end with 32P.
-
Binding Reaction: The end-labeled DNA is incubated with this compound epsilon (the non-cleaving, rearranged product of this compound gamma1) to allow for binding.[16]
-
Hydroxyl Radical Generation: Hydroxyl radicals are generated in solution, typically using the Fenton reaction (Fe(II)-EDTA and H2O2).
-
DNA Cleavage: The hydroxyl radicals cleave the DNA backbone at positions not protected by the bound this compound.
-
Sample Processing: The reaction is stopped, and the DNA is purified and denatured.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide sequencing gel. A control reaction without this compound is run in parallel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments.
-
Analysis: The region where this compound was bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.
DNA Cleavage Assay using Agarose Gel Electrophoresis
This assay is used to assess the ability of this compound gamma1 to induce single- and double-strand breaks in plasmid DNA.[14][15]
Experimental Workflow Diagram
Caption: Workflow for assessing DNA cleavage by this compound gamma1.
Methodology:
-
Reaction Setup: Supercoiled plasmid DNA (Form I) is incubated with varying concentrations of this compound gamma1 in a suitable buffer. The reaction is initiated by the addition of a thiol, such as β-mercaptoethanol.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Quenching: The reaction is stopped, typically by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis. The different topological forms of the plasmid DNA will migrate at different rates:
-
Form I (Supercoiled): Migrates fastest.
-
Form II (Nicked/Single-Strand Break): Migrates slowest.
-
Form III (Linear/Double-Strand Break): Migrates at an intermediate rate.
-
-
Staining and Visualization: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Analysis: The intensity of the bands corresponding to each DNA form is quantified using densitometry. The disappearance of Form I and the appearance of Forms II and III are indicative of single- and double-strand cleavage, respectively. This data can be used to determine the EC50 of the compound.
Conclusion
This compound gamma1 remains a subject of intense research due to its extraordinary potency and unique mechanism of DNA cleavage. A thorough understanding of its interaction with DNA at the molecular level is paramount for the rational design of new, more effective anticancer agents and for optimizing its use in targeted therapies like ADCs. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate details of this remarkable natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and this compound gamma 1I_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound gamma 1I and DNA: molecular recognition process responsible for site-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Bioactivity, Mechanism of action, Application_Chemicalbook [chemicalbook.com]
- 8. pnas.org [pnas.org]
- 9. The carbohydrate domain of this compound gamma I1 determines its sequence specificity for DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. The reactivity of this compound gamma(1)(I) in the minor groove of DNA: the decisive role of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BiodiversityPMC [biodiversitypmc.sibils.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydroxyl radical footprinting of this compound. Relationship of DNA binding to cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Calicheamicin γ1
Executive Summary: Calicheamicin γ1 is a member of the enediyne class of natural products, renowned for its extraordinary potency as an antitumor antibiotic. Its mechanism of action is predicated on a sophisticated molecular architecture, comprising three key functional domains: an aryltetrasaccharide moiety for sequence-specific DNA recognition, a unique bicyclic enediyne aglycone "warhead," and a methyl trisulfide "triggering" group. Reductive activation of the trisulfide initiates a cascade of intramolecular reactions, culminating in the Bergman cyclization of the enediyne core. This generates a highly reactive 1,4-didehydrobenzene diradical, which abstracts hydrogen atoms from the DNA backbone, leading to double-strand cleavage and subsequent apoptosis. This guide provides a detailed examination of the complex molecular structure, intricate stereochemistry, and the experimental methodologies used to elucidate these features, tailored for researchers in chemistry, biology, and drug development.
Molecular Structure
The structure of this compound γ1 (C₅₅H₇₄IN₃O₂₁S₄) is a complex assembly of a carbohydrate domain and an aglycone core.[1][2] This modular design is central to its biological function, where the oligosaccharide acts as a delivery and recognition system, and the aglycone serves as the cytotoxic payload.[3][4][5]
The Aglycone: Enediyne "Warhead" and Trisulfide "Trigger"
The aglycone is the cytotoxic component of this compound. It features a highly strained bicyclo[7.3.1]tridec-9-ene-2,6-diyne system.[6] This enediyne ring is conformationally "locked" in a stable state. Attached to this core is a labile methyl trisulfide group, which functions as the trigger for activation.[3] Nucleophilic attack, for instance by cellular thiols like glutathione, on the central sulfur atom of the trisulfide initiates a sequence of reactions.[3][7] This leads to an intramolecular conjugate addition to an α,β-unsaturated ketone within the bicyclic system. The resulting change in geometry from a bridgehead sp² center to a tetragonal sp³ center dramatically increases the strain on the 10-membered ring, forcing the two alkyne groups into proximity.[3] This structural change is the critical step that enables the subsequent Bergman cyclization.
The Aryltetrasaccharide Guiding System
The second major component is an extended aryltetrasaccharide chain responsible for guiding the molecule to DNA and binding with high affinity and sequence specificity.[3][8] This chain consists of five distinct rings (labeled A, B, C, D, and E in the literature) linked through unusual glycosidic, thioester, and hydroxylamine connections.[3][7]
-
Ring A: A hydroxylamino sugar.
-
Ring B: A thio sugar.
-
Ring C: A hexasubstituted thiobenzoate containing an iodine atom.
-
Ring D: A rhamnose sugar.
-
Ring E: An ethylamino sugar.[7]
This oligosaccharide moiety binds tightly within the minor groove of double-helical DNA.[3][8] The extended, rigid conformation of the sugar chain facilitates this interaction, allowing the molecule to span specific DNA sequences.[3][9] High-affinity binding sites include oligopyrimidine sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[3][9][10] The iodine atom on the aromatic ring C plays a crucial role in this recognition, forming specific contacts with the exocyclic amino protons of guanine bases in the DNA groove, which significantly contributes to the binding affinity.[3][9]
Stereochemistry
The complex biological activity of this compound is critically dependent on its intricate stereochemistry. The molecule contains numerous chiral centers throughout its aglycone and oligosaccharide domains. The specific orientation of substituents, particularly the carbamate group on the aglycone head, is decisive for the stereochemical outcome of the Michael addition reaction that follows the triggering event.[11] This, in turn, dictates the correct conformational folding required for the Bergman cyclization to occur at physiological temperatures.[11] The absolute stereochemistry of the various sugar moieties and their precise linkage geometry are essential for the preorganization of the oligosaccharide chain into the correct conformation for high-affinity DNA binding.
Quantitative Structural Data
The precise three-dimensional structure of this compound γ1, both free and in complex with DNA, has been determined using high-resolution NMR spectroscopy and molecular dynamics simulations. This data provides the quantitative basis for understanding its structure-function relationships.
Table 1: Selected Proton (¹H) NMR Chemical Shifts for this compound γ1-DNA Complex (Note: Data is illustrative, derived from published studies. Exact shifts are dependent on solvent and experimental conditions.)
| Proton Assignment | Chemical Shift (ppm) |
| Enediyne H-4 | ~5.8 |
| Enediyne H-5 | ~6.2 |
| Trisulfide CH₂ | ~3.0 - 3.2 |
| Trisulfide S-CH₃ | ~2.5 |
| Ring E N-CH₂CH₃ | ~1.2 (CH₃), ~2.9 (CH₂) |
| Ring C Aromatic H | ~7.0 - 7.5 |
Table 2: Key Intermolecular Distances in the this compound γ1-DNA Complex (Derived from restrained molecular dynamics calculations based on NMR data.)
| Interacting Atoms | Distance (Å) | Significance |
| Ring C (Iodine) to Guanine (NH₂) | ~3.5 - 4.0 | Key interaction for sequence recognition |
| Ring B (Sulfur) to Guanine (NH₂) | ~3.5 - 4.0 | Contributes to binding affinity |
| Aglycone (pro-radical C3) to DNA (H5' of C5) | ~3.0 - 3.5 | Positions warhead for H-atom abstraction |
| Aglycone (pro-radical C6) to DNA (H4' of T22) | ~3.0 - 3.5 | Positions warhead for second H-atom abstraction |
Visualizing this compound's Structure and Function
Diagrams created using Graphviz help to visualize the complex relationships between the molecule's structure and its mechanism of action.
References
- 1. This compound gamma1I | C55H74IN3O21S4 | CID 10953353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. adcreview.com [adcreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interaction of this compound γ1I and its related carbohydrates with DNA–protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. This compound and this compound gamma 1I_Chemicalbook [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The reactivity of this compound gamma(1)(I) in the minor groove of DNA: the decisive role of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Calicheamicins: A Technical Guide to Production and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the soil bacterium Micromonospora echinospora.[1][2] First isolated in the mid-1980s from a soil sample in Kerrville, Texas, these molecules exhibit extraordinary cytotoxicity against a wide range of cancer cell lines.[1][3][4] Their unique mechanism of action, which involves site-specific DNA double-strand breaks, has made them a focal point of research and development in cancer therapy, most notably as payloads in antibody-drug conjugates (ADCs).[1][5] This technical guide provides an in-depth overview of the organisms that produce calicheamicins and the detailed methodologies for their isolation and purification.
Calicheamicin Producing Organisms
The primary producer of calicheamicins is the Gram-positive actinomycete, Micromonospora echinospora, specifically the subspecies Micromonospora echinospora subsp. calichensis.[6][7] This bacterium was first identified from a sample of "caliche," a type of sedimentary rock, which is the origin of the antibiotic's name.[1][3]
Subspecies and Strain Variants
Several strains of Micromonospora echinospora have been utilized for this compound production, including:
-
Micromonospora echinospora subsp. calichensis (NRRL 15839)[6]
-
Mutant strains developed to improve yield and alter the profile of produced this compound analogues.
Fermentation for this compound Production
The production of calicheamicins is achieved through submerged fermentation of Micromonospora echinospora. The fermentation process is a critical step that significantly influences the yield and composition of the final product. Key parameters include the composition of the fermentation medium and the physical conditions of the culture.
Experimental Protocol: Fermentation of Micromonospora echinospora
1. Inoculum Preparation:
-
A vegetative mycelium of Micromonospora echinospora is prepared by inoculating a suitable seed medium.
-
The seed culture is incubated for a specified period to achieve a sufficient cell density.
2. Production Fermentation:
-
The production medium is inoculated with the seed culture.
-
Fermentation is carried out in a stirred-tank bioreactor under controlled conditions.
-
The addition of macroporous adsorbent resins to the fermentation medium has been shown to improve yields by adsorbing the product and reducing potential feedback inhibition.[8]
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value/Composition | Reference(s) |
| Producing Organism | Micromonospora echinospora subsp. calichensis | [6][7] |
| Carbon Sources | Glucose, Maltodextrin, Starch | [8] |
| Nitrogen Sources | Yeast Extract, Beef Extract, Tryptone, Soyabean Meal | [8][9] |
| Trace Elements | FeSO₄·7H₂O, MgSO₄·7H₂O, CaCO₃ | [8] |
| Precursor | KI (for iodinated calicheamicins) | [8] |
| Adsorbent Resin | Polystyrene-based resins (e.g., H-60) | [8] |
| Temperature | 28-35 °C | [3] |
| pH | 6.8 - 7.2 | [3] |
| Agitation | 200-400 rpm | [10] |
| Aeration | 0.5-1.0 vvm | [10] |
| Fermentation Time | 120 - 200 hours | [3][9] |
Isolation and Purification of Calicheamicins
The recovery and purification of calicheamicins from the fermentation broth is a multi-step process involving solvent extraction and a series of chromatographic separations. The hydrophobic nature of the this compound aglycone and the presence of a hydrophilic sugar moiety necessitate a combination of normal-phase and reversed-phase chromatography techniques.
Experimental Workflow: Isolation and Purification
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Micromonospora echinospora subsp. echinospora | Type strain | DSM 43816, ATCC 15837, CBS 619.66, IFO 12574, IMET 8211, JCM 3073, NBRC 12574, NRRL 2985, RIA S-420, BCRC 11626, CBS 645.71, CGMCC 4.2102, CGMCC 4.5706, IFO 13149, IMSNU 21292, IMSNU 22043, KCTC 9213, NBRC 13149, NCIMB 12744, VKM Ac-669 | BacDiveID:7972 [bacdive.dsmz.de]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calicheamicins, a novel family of antitumor antibiotics. 3. Isolation, purification and characterization of calicheamicins beta 1Br, gamma 1Br, alpha 2I, alpha 3I, beta 1I, gamma 1I and delta 1I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102732580A - Preparation method of efficient antitumor antibiotic this compound - Google Patents [patents.google.com]
- 9. Optimization of nutritional requirements for gentamicin production by Micromonospora echinospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gentamicin production by Micromonospora echinospora (Me‐ 22) in stirred tank reactor: effect of various parameters | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis and Characterization of Calicheamicins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the structural elucidation and characterization of calicheamicins, a class of potent enediyne antitumor antibiotics. Given their complex structure and high reactivity, detailed spectroscopic analysis is crucial for their identification, purity assessment, and for understanding their mechanism of action, particularly in the context of their use as payloads in antibody-drug conjugates (ADCs).
Introduction to Calicheamicins
Calicheamicins are natural products isolated from the bacterium Micromonospora echinospora. Their remarkable biological activity stems from a unique enediyne core, which, upon activation, generates a diradical species capable of causing double-stranded DNA cleavage. This potent cytotoxicity makes them highly effective as anticancer agents. The most well-known member, calicheamicin γ1I, has been utilized in the development of targeted cancer therapies. The intricate structure of calicheamicins, featuring a complex oligosaccharide chain attached to the aglycone, necessitates a multi-faceted analytical approach for full characterization.
Spectroscopic Methodologies and Data
The primary spectroscopic techniques for characterizing calicheamicins include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique and complementary information regarding the molecular structure, connectivity, and purity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of calicheamicins in solution. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between different parts of the molecule.
The following tables summarize representative ¹H and ¹³C NMR chemical shifts for key structural motifs found in calicheamicins. Note that specific shifts can vary depending on the solvent, temperature, and the specific analogue being studied.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Core Structures
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Enediyne Protons | 5.5 - 6.5 | m |
| Anomeric Protons | 4.5 - 5.5 | d, dd |
| Sugar Ring Protons | 3.0 - 4.5 | m |
| Methyl Protons (sugars) | 1.0 - 1.5 | d |
| Aromatic Protons | 7.0 - 8.0 | m |
| Trisulfide CH₃ | ~2.5 | s |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Core Structures
| Carbon | Chemical Shift (δ, ppm) |
| Enediyne Carbons | 80 - 100 |
| Carbonyl Carbons | 160 - 180 |
| Aromatic Carbons | 110 - 150 |
| Anomeric Carbons | 95 - 105 |
| Sugar Ring Carbons | 60 - 85 |
| Methyl Carbons (sugars) | 15 - 25 |
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical as calicheamicins can be unstable.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. For oxygen-sensitive samples, the solvent should be degassed, and the sample prepared under an inert atmosphere (e.g., argon or nitrogen).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze the coupling constants (J-values) in the ¹H spectrum to deduce dihedral angles and stereochemistry.
-
Interpret the 2D correlation maps to assemble the complete molecular structure.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of calicheamicins and their conjugates, as well as for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques. For antibody-drug conjugates, native MS conditions are often preferred to analyze the intact conjugate.
Table 3: Representative m/z Values for Key Fragments of Calicheamicins in ESI-MS
| Fragment Description | Representative m/z |
| [M+H]⁺ (protonated molecule) | Corresponds to the molecular weight + 1 |
| [M+Na]⁺ (sodium adduct) | Corresponds to the molecular weight + 23 |
| Loss of the trisulfide group | M - 95 |
| Cleavage of glycosidic bonds | Varies depending on the sugar lost |
| Fragmentation of the enediyne core | Complex pattern upon activation |
-
Sample Preparation:
-
Desalt the antibody-drug conjugate sample using a suitable method, such as size-exclusion chromatography with a volatile buffer like ammonium acetate.
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in a solution compatible with ESI-MS, typically a mixture of water, acetonitrile, and a small amount of a volatile acid (e.g., formic acid). For native MS, use a neutral pH buffer like ammonium acetate.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Calibrate the mass spectrometer using an appropriate standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flow rates) to achieve stable ionization and minimize in-source fragmentation. For native MS, use gentler source conditions.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass range appropriate for the intact ADC (e.g., m/z 1000-5000 for multiply charged ions).
-
For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) or other fragmentation techniques.
-
-
Data Processing and Analysis:
-
Deconvolute the multiply charged spectrum to obtain the zero-charge mass of the intact ADC.
-
Determine the drug-to-antibody ratio (DAR) from the mass difference between the unconjugated antibody and the various drug-loaded species.
-
Analyze the MS/MS fragmentation patterns to confirm the structure of the payload and the linker.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule, particularly the conjugated enediyne and aromatic systems. It is also a valuable tool for studying the interaction of calicheamicins with DNA, as binding can lead to changes in the absorption spectrum.
Table 4: Representative UV-Vis Absorption Maxima (λmax) for Calicheamicins
| Chromophore | λmax (nm) |
| Enediyne System | 230 - 280 |
| Aromatic Thioester | 310 - 340 |
-
Sample Preparation:
-
Prepare a stock solution of the this compound in a suitable buffer (e.g., Tris-HCl with NaCl) that is compatible with both the drug and DNA. The final concentration should result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A₂₆₀ of 1.0 ≈ 50 µg/mL). The purity of the DNA should be checked by the A₂₆₀/A₂₈₀ ratio, which should be ~1.8-1.9.[1]
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from approximately 200 nm to 400 nm.
-
Blank the instrument with the buffer solution.
-
-
Data Acquisition (Titration Experiment):
-
Record the UV-Vis spectrum of the this compound solution alone.
-
Perform a titration by adding increasing aliquots of the DNA stock solution to the this compound solution in the cuvette.
-
After each addition of DNA, mix the solution gently and allow it to equilibrate for a few minutes before recording the spectrum.
-
Correct for the dilution effect by performing a control titration of the buffer into the this compound solution.
-
-
Data Analysis:
-
Observe changes in the absorption spectrum upon addition of DNA, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and bathochromic (red shift) or hypsochromic (blue shift) shifts in the λmax.
-
These changes can be used to determine the binding affinity (binding constant, Kₐ) and stoichiometry of the interaction.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound analogue.
Caption: Workflow for the Spectroscopic Characterization of Calicheamicins.
Conclusion
The spectroscopic characterization of calicheamicins is a complex but essential process for their development as therapeutic agents. A combination of NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy provides the necessary data to elucidate their intricate structures, confirm their identity and purity, and study their interactions with biological macromolecules like DNA. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug development.
References
The Core of Potency: An In-depth Technical Guide to the Calicheamicin Carbohydrate Chain and its Role in DNA Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin γ1 is a member of the enediyne class of antitumor antibiotics, renowned for its extraordinary potency in inducing double-stranded DNA breaks at sub-picomolar concentrations.[1] This remarkable biological activity is not solely dictated by its enediyne "warhead" but is critically dependent on its unique aryltetrasaccharide chain. This carbohydrate moiety serves as a sophisticated delivery and recognition module, guiding the cytotoxic payload to specific sequences within the minor groove of DNA.[2][3] Understanding the intricate interplay between the this compound carbohydrate chain and its DNA target is paramount for the rational design of novel anticancer therapeutics and antibody-drug conjugates (ADCs) with improved efficacy and specificity. This technical guide provides a comprehensive overview of the structural basis of this interaction, quantitative binding and cleavage data, detailed experimental protocols for its study, and the downstream cellular consequences of this compound-induced DNA damage.
The Aryltetrasaccharide Chain: A Key to DNA Recognition
The carbohydrate portion of this compound γ1 is an aryltetrasaccharide composed of four unusual sugar units and a hexasubstituted aromatic ring, connected through a series of glycosidic, thioester, and hydroxylamine linkages.[2] This extended and rigid structure is preorganized for insertion into the minor groove of DNA, a feature that significantly contributes to its binding affinity and sequence selectivity.[2]
The aryltetrasaccharide chain is the primary determinant of this compound's sequence-specific binding to DNA.[4] It preferentially targets oligopyrimidine tracts, with a particular affinity for sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[2] This specificity arises from a combination of shape-selective recognition and an induced-fit mechanism, where both the drug and the DNA undergo conformational adjustments to maximize their complementarity.[5][6] The interaction is primarily driven by hydrophobic forces and specific hydrogen bonds between the sugar residues and the floor of the minor groove.[2][7] A significant contribution to the binding affinity for the 5'-TCCT-3' sequence comes from the interaction between the iodine atom on the aromatic ring of the carbohydrate tail and the exocyclic amino groups of guanines in the complementary 5'-AGGA-3' strand.[2][7]
Quantitative Analysis of this compound-DNA Interactions
The binding affinity and cleavage efficiency of this compound are crucial parameters for its biological activity. These have been quantified using various biophysical and biochemical techniques.
Binding Affinity and Thermodynamics
The interaction of this compound with its target DNA sequences is characterized by high affinity. The Gibbs free energy (ΔG) of binding provides a measure of the spontaneity and strength of this interaction.
| DNA Sequence | ΔG (kcal/mol) | Salt Conditions | Reference |
| TCCT | -8.9 | < 125 mM NaCl | [8] |
| TCCT | -7.6 | 150 mM - 1 M NaCl | [8] |
| TTGT | -7.8 to -7.9 | 50 mM - 1 M NaCl | [8] |
| ATCT | -7.8 to -7.9 | 50 mM - 1 M NaCl | [8] |
Table 1: Gibbs Free Energy of this compound Binding to Target DNA Sequences. The binding affinity of this compound to its primary recognition site, TCCT, is sensitive to salt concentration, suggesting a significant non-electrostatic contribution to the binding energy.[8]
DNA Cleavage Efficiency
Upon binding, the enediyne core of this compound is activated, leading to the generation of a diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in strand scission.[2] A hallmark of this compound is its ability to induce double-strand breaks (DSBs) with high efficiency.
| DNA Type | DSB:SSB Ratio | Experimental Conditions | Reference |
| Cellular DNA | 1:3 | 37°C | [9] |
| Purified Plasmid DNA | 1:2 | In vitro | [9] |
Table 2: Ratio of Double-Strand Breaks (DSBs) to Single-Strand Breaks (SSBs) Induced by this compound γ1. The high ratio of DSBs to SSBs underscores the potent cytotoxic nature of this compound.[9]
Experimental Protocols for Studying this compound-DNA Interactions
A variety of sophisticated experimental techniques are employed to elucidate the molecular details of the this compound-DNA interaction.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequence where this compound binds.[10] The principle lies in the ability of the bound drug to protect the DNA from cleavage by DNase I.
Protocol:
-
Probe Preparation: A DNA fragment of interest (200-300 bp) is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[11][12]
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10mM Tris-HCl pH 7.6, 4mM MgCl₂, 1mM CaCl₂, 150mM KCl, 2mM DTT, 100 µg/ml BSA).[12]
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to induce random single-strand nicks in the DNA, except in the region protected by the bound this compound.[12]
-
Reaction Termination: The digestion is stopped by adding a stop solution (e.g., containing EDTA and a precipitating agent like ethanol).[12]
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.[11]
-
Autoradiography/Imaging: The gel is exposed to X-ray film or imaged to visualize the pattern of DNA fragments. The region where this compound was bound will appear as a "footprint" – a gap in the ladder of DNA fragments.[11]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound (the analyte) and a DNA oligonucleotide (the ligand) immobilized on a sensor chip.[5][13]
Protocol:
-
Ligand Immobilization: A biotinylated DNA oligonucleotide containing the target sequence is immobilized on a streptavidin-coated sensor chip.[8]
-
Analyte Injection: A solution of this compound at various concentrations is flowed over the sensor surface.
-
Association Phase: The binding of this compound to the immobilized DNA is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: The this compound solution is replaced with buffer, and the dissociation of the complex is monitored as a decrease in the SPR signal.
-
Regeneration: The sensor surface is regenerated by injecting a solution (e.g., high salt or low pH) to remove any remaining bound this compound.[8]
-
Data Analysis: The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as kₔ/kₐ.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in both the DNA and this compound upon binding.[2][14]
Protocol:
-
Sample Preparation: Solutions of the DNA oligonucleotide and this compound are prepared in a buffer that is transparent in the UV region of interest (e.g., phosphate buffer).
-
CD Spectra Acquisition: The CD spectrum of the DNA alone is recorded.
-
Titration: Aliquots of the this compound solution are incrementally added to the DNA solution, and a CD spectrum is recorded after each addition.
-
Data Analysis: Changes in the CD signal, particularly in the regions corresponding to the DNA and the unique exciton couplet of this compound (-313nm/+275nm), are monitored to determine binding-induced conformational changes and to estimate the binding constant.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution, revealing details of intermolecular contacts and conformational changes at the atomic level.[4][15]
Protocol:
-
Sample Preparation: A highly concentrated and pure sample of the DNA oligonucleotide is prepared, often isotopically labeled (e.g., with ¹³C or ¹⁵N). A solution of this compound is also prepared.
-
NMR Experiments: A series of one- and two-dimensional NMR experiments (e.g., ¹H-¹H NOESY, ¹H-¹³C HSQC) are performed on the DNA alone and on the this compound-DNA complex.[4]
-
Data Processing and Analysis: The NMR spectra are processed and analyzed to assign resonances to specific protons and carbons in the DNA and the drug.
-
Structure Calculation: Intermolecular Nuclear Overhauser Effect (NOE) cross-peaks, which indicate close proximity between protons of the drug and the DNA, are used as distance restraints in molecular modeling calculations to determine the three-dimensional structure of the complex.[4]
Signaling Pathways and Cellular Response to this compound-Induced DNA Damage
The double-strand breaks induced by this compound trigger a complex cellular DNA damage response (DDR) pathway, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[16][17]
Upon formation of a DSB, the MRN complex (Mre11-Rad50-Nbs1) recognizes the break and recruits ATM, leading to its activation through autophosphorylation.[17] Activated ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[16] ATR is activated by regions of single-stranded DNA (ssDNA) that can be generated during the processing of DSBs, and it subsequently phosphorylates and activates Chk1.[18] The activation of these pathways culminates in cell cycle arrest, providing time for DNA repair through non-homologous end joining (NHEJ) or homologous recombination (HR). If the damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death).[16]
Conclusion
The carbohydrate chain of this compound is a masterful example of molecular recognition, enabling this potent natural product to target and cleave DNA with high specificity. A thorough understanding of the structural and quantitative aspects of this interaction, facilitated by the experimental techniques detailed in this guide, is essential for the ongoing development of this compound-based anticancer therapies. By dissecting the intricate mechanisms of DNA recognition and the subsequent cellular responses, researchers can continue to refine and improve the therapeutic window of this powerful class of cytotoxic agents. The logical relationships and experimental workflows outlined herein provide a foundational framework for professionals in drug discovery and development to further explore and exploit the unique properties of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Circular dichroism analysis of the this compound-DNA interaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNase I footprinting [gene.mie-u.ac.jp]
- 4. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments [experiments.springernature.com]
- 6. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel insights on the DNA interaction of this compound γ₁(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 11. resources.saylor.org [resources.saylor.org]
- 12. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. NMR studies of drug-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Calicheamicin Derivatives for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their mechanism of action involves binding to the minor groove of DNA and undergoing a Bergman cyclization to generate a diradical species, which in turn abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and cell death.[1][2][3] This high cytotoxicity makes calicheamicin and its derivatives highly effective payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy that utilizes monoclonal antibodies to deliver potent cytotoxic agents specifically to tumor cells.[1][4]
This document provides detailed protocols for the synthesis of a this compound derivative, its conjugation to a monoclonal antibody via lysine residues, and the characterization of the resulting ADC.
Signaling Pathway of this compound-Induced DNA Damage
The following diagram illustrates the mechanism of action of this compound, from its activation to the induction of DNA double-strand breaks.
Caption: Mechanism of action of a this compound-based ADC.
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-γ-Calicheamicin Dimethyl Hydrazide (CalichDMH)
This protocol describes the synthesis of a this compound derivative that can be subsequently linked to an antibody. The synthesis involves the reaction of N-acetyl-γ-calicheamicin with 3-methyl-3-mercaptobutyryl hydrazide (DMH) to replace the methyl trisulfide group with a dimethyl hydrazide disulfide linker. This process is based on established methods for creating this compound derivatives for ADCs.
Materials:
-
N-acetyl-γ-calicheamicin
-
3-Methyl-3-mercaptobutyryl hydrazide (DMH)
-
Acetonitrile (anhydrous)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Preparative Thin-Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-γ-calicheamicin (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add 3-methyl-3-mercaptobutyryl hydrazide (DMH, 1.5 eq) followed by triethylamine (Et3N, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7% MeOH in DCM).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water (3 x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane. Further purification can be achieved by preparative TLC or preparative HPLC to yield N-acetyl-γ-calicheamicin dimethyl hydrazide (CalichDMH).
Expected Yield and Purity:
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Synthesis | N-Acetyl-γ-Calicheamicin Dimethyl Hydrazide | 60-70 | >95 |
Protocol 2: Synthesis of AcBut-CalichDMH-NHS Ester
This protocol details the attachment of the bifunctional linker, 4-(4-acetylphenoxy)butanoic acid (AcBut), to CalichDMH and subsequent activation of the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester for antibody conjugation.
Materials:
-
N-acetyl-γ-calicheamicin dimethyl hydrazide (CalichDMH)
-
4-(4-acetylphenoxy)butanoic acid (AcBut)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: Dissolve CalichDMH (1.0 eq) and AcBut (1.2 eq) in anhydrous DMF. Add a catalytic amount of a mild acid (e.g., acetic acid). Stir the mixture at room temperature for 12-16 hours to form the hydrazone-linked AcBut-CalichDMH.
-
Work-up: Dilute the reaction mixture with EtOAc and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by silica gel chromatography.
-
NHS Ester Formation: Dissolve the purified AcBut-CalichDMH (1.0 eq) in anhydrous DCM. Add NHS (1.5 eq) and DCC (1.5 eq). Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the residue by silica gel chromatography using a gradient of ethyl acetate in hexanes to yield the AcBut-CalichDMH-NHS ester.
Expected Yield and Purity:
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Hydrazone Formation | AcBut-CalichDMH | 75-85 | >98 |
| NHS Ester Formation | AcBut-CalichDMH-NHS Ester | 80-90 | >95 |
Protocol 3: Conjugation of AcBut-CalichDMH-NHS Ester to an Antibody
This protocol describes the conjugation of the activated this compound derivative to a monoclonal antibody (e.g., Trastuzumab) via reaction with the ε-amino groups of lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
AcBut-CalichDMH-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Experimental Workflow:
Caption: Workflow for the conjugation of a this compound derivative to an antibody.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Drug-Linker Preparation: Prepare a stock solution of the AcBut-CalichDMH-NHS ester in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar equivalent of the drug-linker stock solution to the antibody solution with gentle mixing. A typical starting point is 8 molar equivalents of the drug-linker per antibody. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM. Incubate for an additional 30 minutes.
-
Purification: Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC). The ADC is eluted in the void volume.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR and drug distribution by hydrophobic interaction chromatography (HIC).
-
Aggregation: Assess the level of aggregation by analytical SEC.
-
Endotoxin: Measure endotoxin levels to ensure the suitability of the ADC for in vivo studies.
-
Expected Results:
| Parameter | Typical Value |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |
| Monomer Purity (by SEC) | >95% |
| Endotoxin Level | < 0.5 EU/mg |
Data Presentation
Table 1: Summary of Synthesis and Conjugation Yields
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Typical Yield (%) |
| 1 | N-Acetyl-γ-Calicheamicin Dimethyl Hydrazide | N-acetyl-γ-calicheamicin | 1 : 1.5 (DMH) | 65 |
| 2 | AcBut-CalichDMH | CalichDMH | 1 : 1.2 (AcBut) | 80 |
| 3 | AcBut-CalichDMH-NHS Ester | AcBut-CalichDMH | 1 : 1.5 (NHS/DCC) | 85 |
| 4 | This compound-ADC | Antibody | 1 : 8 (Drug-Linker) | >90 (protein recovery) |
Table 2: Characterization of Trastuzumab-Calicheamicin ADC
| Analytical Method | Parameter | Specification | Result |
| HIC-HPLC | Average DAR | 3.0 - 4.5 | 3.7 |
| SEC-HPLC | Monomer Content | ≥ 95% | 98% |
| SEC-HPLC | Aggregate Content | ≤ 5% | 2% |
| LAL Test | Endotoxin | < 1.0 EU/mg | < 0.2 EU/mg |
| SDS-PAGE (reduced) | Heavy & Light Chains | Bands at ~50 & 25 kDa | Conforms |
| SDS-PAGE (non-reduced) | Intact Antibody | Band at ~150 kDa | Conforms |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components and processes in the development of a this compound-based ADC.
Caption: Logical flow of this compound ADC development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-targeted chemotherapy with the this compound conjugate hu3S193-N-acetyl gamma this compound dimethyl hydrazide targets Lewisy and eliminates Lewisy-positive human carcinoma cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
Calicheamicin as a Payload in Targeted Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their extreme cytotoxicity, estimated to be 1,000 to 10,000 times more potent than clinically used chemotherapeutics like doxorubicin, initially limited their therapeutic application.[1] However, their mechanism of action, which involves binding to the minor groove of DNA and causing double-stranded breaks, makes them highly effective at inducing cancer cell death.[2][3] This potency has been harnessed through their use as payloads in antibody-drug conjugates (ADCs), a targeted therapy approach that delivers the cytotoxic agent directly to cancer cells while minimizing systemic toxicity.[4][]
This document provides detailed application notes and protocols for researchers and drug development professionals working with calicheamicin-based ADCs. It covers the mechanism of action, conjugation strategies, and experimental protocols for evaluating the efficacy of these powerful anticancer agents.
Mechanism of Action
This compound-based ADCs function through a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of a cancer cell.[4]
Figure 1: General workflow of this compound-ADC activity.
Upon internalization, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload.[6] The released this compound is then activated through the reduction of its methyl trisulfide group, a process often facilitated by intracellular glutathione.[4] This activation triggers a Bergman cyclization, generating a highly reactive para-benzyne diradical.[2] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of double-strand breaks (DSBs).[2][3] The extensive DNA damage triggers a DNA Damage Response (DDR) and ultimately leads to programmed cell death, or apoptosis.[7][8]
This compound-Induced Signaling Pathway
The DNA double-strand breaks induced by this compound activate a complex signaling cascade. The primary sensors of these breaks are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.[9][10] Activation of ATM, in particular, is a key response to this compound-induced DSBs.[4] ATM then phosphorylates and activates downstream effector kinases such as CHK2.[11][12] This signaling cascade ultimately converges on the intrinsic (mitochondrial) pathway of apoptosis. This process is independent of the p53 tumor suppressor protein.[13] The signaling involves the activation of pro-apoptotic BCL-2 family members like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3, culminating in cell death.[14]
Figure 2: this compound-induced DNA damage and apoptotic signaling.
Data Presentation
The following tables summarize quantitative data for commercially available and investigational this compound-based ADCs.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| ADC Name | Target Antigen | Cell Line | IC50 (nmol/L) |
| Gemtuzumab Ozogamicin | CD33 | HL-60 | 0.03 |
| Inotuzumab Ozogamicin | CD22 | WSU-DLCL2 | 0.05 |
| Inotuzumab Ozogamicin | BJAB | 0.12 | |
| aLy6E-Calicheamicin | Ly6E | HCC-1569x2 | 87 |
| aLy6E-Calicheamicin | NCI-1781 | 111 |
Data compiled from multiple sources.[15]
Table 2: In Vivo Efficacy of a Novel this compound ADC in a CD22+ Non-Hodgkin Lymphoma Xenograft Model (WSU-DLCL2)
| Treatment Group | Dose (mg/kg) | Tumor Volume Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1200 | 0 |
| Non-targeting ADC | 3 | ~1100 | ~8 |
| aCD22-Calicheamicin | 0.3 | ~600 | 50 |
| aCD22-Calicheamicin | 3 | <100 (regression) | >100 |
| aCD22-Calicheamicin | 10 | <100 (regression) | >100 |
Data adapted from a representative study.[13]
Table 3: Pharmacokinetic Parameters of this compound ADCs
| ADC | Species | Half-life of Conjugated Drug (hours) | Clearance (mL/day/kg) |
| Gemtuzumab Ozogamicin | Mouse | 47 | Not Reported |
| Besponsa (Inotuzumab Ozogamicin) | Mouse | 29 | Not Reported |
| Next-Generation aLy6E-Calicheamicin | Mouse | ~504 (21 days) | 3.3 |
| Gemtuzumab Ozogamicin | Human | 62-90 | 0.15 - 0.35 L/h |
Data compiled from multiple sources.[15][16]
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via Lysine Residues
This protocol describes a general method for conjugating a this compound derivative containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody to form a hydrazone linker.
Figure 3: Workflow for lysine-based this compound conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound derivative with a linker terminating in an NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0)
-
Quenching solution (e.g., 100 mM glycine)
-
Purification column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system
-
Spectrophotometer
-
Size-Exclusion Chromatography (SEC-HPLC) system
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Payload Preparation: Dissolve the this compound-linker-NHS ester in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: a. Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently stirring. The molar ratio of payload to antibody will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours with gentle agitation.
-
Quenching the Reaction: Add a quenching solution (e.g., glycine) to a final concentration of 10-50 mM to react with any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the ADC from unconjugated payload and other reaction components using SEC (for small scale) or TFF (for larger scale). b. The purification buffer should be a formulation buffer suitable for the stability of the ADC (e.g., histidine buffer, pH 6.0).
-
Characterization: a. Determine Protein Concentration: Measure the absorbance of the purified ADC at 280 nm. b. Determine Drug-to-Antibody Ratio (DAR): This can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the this compound payload and its linker, followed by calculations using the respective extinction coefficients. Alternatively, mass spectrometry (e.g., ESI-MS or MALDI-TOF) can provide a more accurate determination of the DAR distribution.[17] c. Assess Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, dimer, and higher-order aggregates. d. Measure Endotoxin Levels: Use a Limulus Amebocyte Lysate (LAL) assay to ensure low endotoxin levels.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro cytotoxicity of a this compound-ADC using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
This compound-ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
ADC Treatment: a. Prepare serial dilutions of the this compound-ADC and control antibody in complete medium. A typical concentration range would be from 100 nM down to 1 pM. b. Remove the medium from the wells and add 100 µL of the ADC or control antibody dilutions. Include wells with medium only as a negative control. c. Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Add 100 µL of solubilization solution to each well. d. Incubate the plate overnight at 37°C in the dark to allow for complete solubilization of the formazan crystals.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the background absorbance (from wells with medium only). c. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. d. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a general framework for assessing the in vivo antitumor efficacy of a this compound-ADC in a subcutaneous mouse xenograft model.[18][19]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound-ADC
-
Vehicle control (formulation buffer)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: a. Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10⁷ cells/mL. b. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice for tumor growth. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[20]
-
Treatment: a. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the this compound-ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., a single dose, or once weekly for several weeks).
-
Efficacy Evaluation: a. Continue to monitor tumor volumes and body weights throughout the study. b. The primary endpoint is typically tumor growth inhibition or regression. c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. c. Perform statistical analysis to determine the significance of the observed antitumor effects.
Conclusion
This compound-based ADCs represent a powerful class of targeted therapeutics for cancer. Their high potency necessitates careful handling and a thorough understanding of their mechanism of action. The protocols and data presented in this document provide a foundation for researchers and drug developers to effectively work with and evaluate these promising anticancer agents. Further optimization of linkers and conjugation strategies continues to improve the therapeutic index of this compound ADCs, paving the way for new and more effective cancer treatments.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Chk1 Kinase by Autoinhibition and ATR-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A novel role for the ROS-ATM-Chk2 axis mediated metabolic and cell cycle reprogramming in the M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of ATM and Chk2 kinases in relation to the amount of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Antibody–Drug Conjugates with Improved Properties | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 14. The EMA Review of Mylotarg (Gemtuzumab Ozogamicin) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 16. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 19. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Calicheamicin-Antibody Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics capable of causing double-stranded DNA breaks, leading to cell death.[1] Their high cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[2] An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[3] The stability of this linker is paramount to the safety and efficacy of the ADC, ensuring the payload remains attached to the antibody in circulation and is only released upon reaching the target cancer cells.[]
This document provides a detailed overview of linker chemistries for creating stable calicheamicin-antibody conjugates, focusing on the evolution from early-generation linkers to more advanced, stable options. It includes quantitative data on ADC stability and detailed protocols for key experiments.
Linker Chemistry for this compound ADCs
The choice of linker significantly impacts the pharmacokinetic properties, efficacy, and toxicity profile of an ADC.[5] For this compound ADCs, both cleavable and non-cleavable linkers have been explored.
Cleavable Linkers
Cleavable linkers are designed to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the target cell.[5]
1. Acid-Labile Hydrazone Linkers:
First-generation this compound ADCs, such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), utilize an acid-labile hydrazone linker known as the AcButDMH linker.[3][6] This linker is designed to be stable at the neutral pH of blood but cleaves in the acidic environment of the endosomes and lysosomes (pH 4.5-6.5) following internalization of the ADC into the target cell.[7][8]
However, these hydrazone linkers have shown instability in circulation, leading to premature drug release, which can cause off-target toxicity and a shortened ADC half-life.[6][9]
Mechanism of Action: The AcButDMH linker connects the this compound payload to the antibody through a hydrazone bond. Upon exposure to low pH, this bond is hydrolyzed, releasing the this compound derivative. A subsequent reduction of a disulfide bond within the payload derivative generates the active diradical species that cleaves DNA.[3][6]
2. Disulfide Linkers:
Disulfide linkers represent a newer generation of cleavable linkers for this compound ADCs, designed to offer improved stability in circulation.[] These linkers are cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[5][11] This selective cleavage mechanism enhances the therapeutic window of the ADC.[]
Recent advancements have focused on creating homogeneous ADCs by conjugating this compound to engineered cysteines on the antibody via a disulfide bond, resulting in a "linkerless" and traceless conjugate.[6][9] This site-specific conjugation leads to a defined drug-to-antibody ratio (DAR) and improved biophysical properties, such as reduced aggregation.[3][6]
Non-Cleavable Linkers
Non-cleavable linkers form a stable bond between the drug and the antibody. The payload is released only after the complete proteolytic degradation of the antibody in the lysosome.[5][] This results in the release of the payload with the linker and an attached amino acid residue.[13]
While non-cleavable linkers generally exhibit high stability, their application with this compound has been explored. For instance, the ADC CMB-401 utilized a non-cleavable linker to attach this compound to a MUC1-targeting antibody. However, it showed limited anti-tumor efficacy in clinical trials, suggesting that for this compound, a releasable payload might be more effective.[13] A novel non-cleavable linker has been used in the development of ABBV-011, a SEZ6-targeted ADC, which is designed to mitigate the liabilities associated with the toxic catabolites of acid-labile linkers.[14]
Data on ADC Stability and Properties
The stability and characteristics of this compound ADCs are critical for their therapeutic success. The following tables summarize key quantitative data from studies on different linker technologies.
| Linker Type | ADC Example | In Vivo Stability (Drug remaining conjugated) | Key Findings | Reference |
| Acid-Labile Hydrazone | Mylotarg, Besponsa | Shortened half-life due to linker instability | Heterogeneous, aggregation-prone | [6][9] |
| Disulfide (Linkerless) | mAb-cal ADC | 50% after 21 days | Homogeneous, minimal aggregation, high in vivo stability, increased tolerability | [3][6][9] |
| Non-Cleavable | ABBV-011 | N/A | Lacks acid-labile group to avoid toxic catabolites | [15] |
| Property | AcButDMH Linker ADCs | Linkerless Disulfide ADCs |
| Homogeneity | Heterogeneous (various DARs) | Homogeneous (defined DAR) |
| Aggregation | Prone to aggregation | Minimal aggregation |
| In Vivo Stability | Lower | High |
| Tolerability | Lower | Increased |
Experimental Protocols
Protocol 1: Synthesis of an Activated Disulfide this compound Linker Drug
This protocol describes the synthesis of a nitroPDS-activated N-acetyl-calicheamicin derivative for conjugation to engineered cysteines on an antibody.[6]
Materials:
-
N-acetyl this compound γ1
-
Triethylamine (Et3N)
-
5-nitropyridine-2-thiol
-
Acetonitrile
Procedure:
-
Dissolve N-acetyl this compound γ1 (1 equivalent) and Et3N (4 equivalents) in acetonitrile.
-
Add 5-nitropyridine-2-thiol (4 equivalents) to the solution at 15°C.
-
Stir the reaction mixture and monitor its progress by HPLC.
-
Upon completion, purify the product using preparative HPLC to obtain the activated disulfide this compound linker drug.
Protocol 2: Site-Specific Conjugation of this compound to a Cysteine-Engineered Antibody
This protocol outlines the conjugation of the activated this compound linker drug to an antibody with an engineered cysteine residue.[6]
Materials:
-
Cysteine-engineered antibody
-
Activated disulfide this compound linker drug (e.g., nitroPDS-NAc-calicheamicin)
-
Reduction buffer (e.g., containing TCEP)
-
Conjugation buffer (e.g., PBS)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reduce the engineered cysteine residues on the antibody using a suitable reducing agent like TCEP.
-
Remove the reducing agent by buffer exchange into the conjugation buffer.
-
Add the activated disulfide this compound linker drug to the reduced antibody at a specific molar ratio to control the DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a specified time (e.g., overnight).
-
Purify the resulting ADC from unconjugated drug and other reactants using size-exclusion chromatography.
-
Characterize the purified ADC for DAR, aggregation, and endotoxin levels.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for determining the potency of the this compound ADC against cancer cell lines.[6]
Materials:
-
Target cancer cell line (e.g., CD22+ for an anti-CD22 ADC)
-
Cell culture medium and supplements
-
This compound ADC
-
Control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well plates
-
Acoustic liquid handler (optional)
-
Luminometer
Procedure:
-
Seed the target cells in 384-well plates at a predetermined density.
-
Prepare a serial dilution of the this compound ADC and the control antibody.
-
Add the diluted ADC and controls to the cells.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values using a four-parameter sigmoidal fit.
Protocol 4: In Vivo Stability Assay
This protocol describes how to assess the stability of the ADC in circulation in an animal model.[6]
Materials:
-
Animal model (e.g., mice)
-
This compound ADC
-
ELISA reagents for total antibody and ADC quantification
-
LC-MS/MS for drug-linker quantification
Procedure:
-
Administer a single intravenous dose of the this compound ADC to the animals.
-
Collect blood samples at various time points (e.g., 0, 1, 3, 7, 14, 21 days).
-
Process the blood samples to obtain plasma.
-
Measure the total antibody concentration in the plasma using a validated ELISA method.
-
Quantify the amount of conjugated this compound in the plasma using a suitable method like LC-MS/MS after affinity capture of the ADC.
-
Calculate the percentage of drug remaining conjugated to the antibody over time to determine the in vivo stability.
Visualizations
Caption: Overview of linker strategies for this compound ADCs.
Caption: Experimental workflow for site-specific this compound ADC production.
Caption: Mechanism of action of a this compound ADC.
References
- 1. [PDF] Preparation and characterization of monoclonal antibody conjugates of the calicheamicins: a novel and potent family of antitumor antibiotics. | Semantic Scholar [semanticscholar.org]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. njbio.com [njbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-CD33-AcBut-Calicheamicin ADC-5 - Creative Biolabs [creative-biolabs.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Quantifying Calicheamicin in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics utilized as cytotoxic payloads in antibody-drug conjugates (ADCs).[1][2] Their high cytotoxicity, which is estimated to be 1,000 to 10,000 times greater than traditional anticancer drugs like doxorubicin, necessitates precise and accurate quantification in ADC formulations to ensure safety and efficacy.[3] The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC that directly impacts its therapeutic window.[4][5] This document provides detailed application notes and protocols for the principal analytical methods used to quantify calicheamicin in ADCs.
The mechanism of action for this compound-based ADCs begins with the binding of the ADC to its target antigen on a cancer cell, leading to internalization.[6] Once inside the cell, the this compound payload is released from the antibody, often through the cleavage of a linker in the acidic environment of the lysosome.[1][3] The released this compound then binds to the minor groove of DNA and undergoes a Bergman cyclization reaction, generating a diradical species that causes double-stranded DNA breaks, ultimately leading to apoptosis.[2]
Key Analytical Methods
The quantification of this compound in ADCs can be approached by measuring the total antibody, the conjugated antibody, or the payload itself.[7] The primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and UV-Vis Spectrophotometry.[5][8][9] Hybrid methods, such as combining ligand-binding assays with LC-MS, are also gaining prominence.[6][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for various analytical methods used to quantify this compound and other ADC payloads.
| Analytical Method | Analyte | Quantification Range | Sample Matrix | Reference |
| LC-MS/MS | This compound (CM) | 0.4–1000 nM | Mouse Serum | [6][11] |
| LC-MS/MS | SN-38, MTX, DXd | 0.4–100 nM | Mouse Serum | [6][11] |
| LC-MS/MS | MMAE, MMAF | 0.04–100 nM | Mouse Serum | [6][11] |
| Sandwich Plasmon Resonance | This compound-ADC Conjugates | 100-1,000 ng/mL | Mouse Blood | [12] |
Experimental Protocols
Quantification of Released this compound by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of multiple ADC payloads, including this compound.[6][11]
Objective: To quantify the concentration of released this compound from an ADC in a biological matrix.
Materials:
-
This compound analytical standard
-
Internal Standard (IS)
-
Methanol-ethanol mixture (e.g., 1:1 v/v)
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
LC column (e.g., Luna Omega Polar C18, 2.1 x 50 mm, 1.6 µm)
-
Mass spectrometer (e.g., Orbitrap or Triple Quadrupole)
-
Biological matrix (e.g., mouse serum)
Protocol:
-
Sample Preparation:
-
Thaw serum samples and this compound standards on ice.
-
To 5 µL of serum, add 20 µL of the methanol-ethanol mixture containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of 50:50 ACN/water.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity UHPLC or equivalent.
-
Column: Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm).[13]
-
Column Temperature: 50°C.[13]
-
Injection Volume: 20 µL.[13]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-16 min: 95% B
-
16.1-20 min: 5% B
-
-
MS System: Thermo Fisher Scientific Orbitrap MS or equivalent.[13]
-
Ionization Mode: Positive ion electrospray ionization (ESI).[13]
-
Data Acquisition: Monitor the specific precursor and product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method provides an average DAR for the ADC population.[5]
Objective: To determine the average number of this compound molecules conjugated to an antibody.
Materials:
-
ADC sample
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the spectrophotometer using PBS. A typical concentration is 1 mg/mL.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC solution at two wavelengths:
-
280 nm: Corresponds to the absorbance of the antibody.
-
Amax of this compound: The wavelength of maximum absorbance for the this compound payload (this will be specific to the this compound derivative and its linker). This value needs to be determined experimentally for the specific this compound derivative used.
-
-
-
DAR Calculation:
-
Use the Beer-Lambert law to calculate the concentration of the antibody and the payload.
-
Antibody Concentration (CAb):
-
Correct the absorbance at 280 nm for the contribution of the payload's absorbance at this wavelength.
-
CAb = (A280 - Apayload at 280) / (εAb at 280 * path length)
-
-
Payload Concentration (CPayload):
-
CPayload = Amax of payload / (εpayload at Amax * path length)
-
-
DAR Calculation:
-
DAR = CPayload / CAb
-
Where:
-
A280 and Amax of payload are the measured absorbances.
-
εAb at 280 and εpayload at Amax are the molar extinction coefficients of the antibody and the payload at their respective wavelengths.
-
Apayload at 280 is the absorbance of the payload at 280 nm, which can be calculated as a ratio of its absorbance at its Amax.
-
Quantification of Conjugated ADC by ELISA
This protocol provides a method for quantifying the amount of ADC that has the payload conjugated.
Objective: To quantify the concentration of this compound-conjugated antibody in a sample.
Materials:
-
Microtiter plates coated with an anti-calicheamicin antibody
-
ADC sample and standards
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody: An enzyme-conjugated anti-human IgG antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with an anti-calicheamicin antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Sample Incubation:
-
Wash the plate.
-
Add diluted ADC standards and samples to the wells and incubate for 2 hours at room temperature. The this compound payload on the ADC will bind to the capture antibody.
-
-
Detection Antibody Incubation:
-
Wash the plate to remove unbound ADC.
-
Add the enzyme-conjugated anti-human IgG detection antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the antibody portion of the captured ADC.
-
-
Signal Development:
-
Wash the plate.
-
Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the ADC standards.
-
Determine the concentration of the conjugated ADC in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Mechanism of action of a this compound-based ADC.
References
- 1. books.rsc.org [books.rsc.org]
- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. hpst.cz [hpst.cz]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 11. A simple and highly sensitive LC-MS workflow for characterization and quantification of ADC cleavable payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of pharmacokinetic values of this compound-antibody conjugates in mice by plasmon resonance analysis of small (5 microl) blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABBV-011, A Novel, this compound-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Calicheamicin Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics that function by causing double-strand DNA breaks, leading to apoptosis.[][2] Their high cytotoxicity makes them unsuitable for systemic administration as standalone agents.[][2] However, when conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens, they can be selectively delivered to cancer cells as antibody-drug conjugates (ADCs), thereby increasing the therapeutic window.[2][3] This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies of calicheamicin ADCs in preclinical settings.
Mechanism of Action of this compound ADCs
The efficacy of a this compound ADC relies on a multi-step process:
-
Circulation and Targeting: The ADC is administered intravenously and circulates in the bloodstream. The mAb component of the ADC specifically binds to a target antigen overexpressed on the surface of tumor cells.[3]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically via endocytosis.[4]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and enzymatic activity cleave the linker, releasing the this compound payload.[5] The design of the linker is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cell.[5][6]
-
DNA Damage and Apoptosis: The released this compound translocates to the nucleus, where it binds to the minor groove of DNA.[7] A subsequent chemical reaction, known as the Bergman cyclization, generates a diradical species that abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks and ultimately triggering apoptosis.[][2]
Figure 1. Signaling pathway of this compound ADC's mechanism of action.
Experimental Design for In Vivo Efficacy Studies
A well-designed in vivo efficacy study is crucial for evaluating the therapeutic potential of a this compound ADC. Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and definition of study endpoints.
Animal Models
The choice of animal model is critical and should be based on the target antigen expression and the tumor type. Xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are commonly used.[8][9]
-
Solid Tumor Models: For solid tumors, such as breast or ovarian cancer, cell lines like HCC-1569x2 (HER2+) can be used.[8][10] Patient-derived xenograft (PDX) models are also valuable as they may better recapitulate the heterogeneity of human tumors.[11]
-
Hematologic Malignancy Models: For liquid tumors, such as non-Hodgkin lymphoma or leukemia, cell lines like WSU-DLCL2 (CD22+) can be utilized.[8]
Dosing Regimen
The dosing regimen should be designed to assess both the efficacy and tolerability of the ADC.
-
Dose Range: A range of doses should be tested to determine the dose-response relationship. For novel this compound ADCs, doses ranging from 0.3 to 10 mg/kg have been evaluated in mouse models.[8]
-
Dosing Schedule: Both single and multiple dosing schedules can be employed. A single intravenous (IV) bolus dose is often used for initial efficacy assessments.[8] For some approved this compound ADCs like gemtuzumab ozogamicin, a fractionated dosing regimen (e.g., three smaller doses over a week) has been shown to limit toxicity and improve efficacy.[2][12]
-
Control Groups: Appropriate control groups are essential for data interpretation and should include:
-
Vehicle control (the formulation buffer without the ADC).
-
A non-targeting ADC control (an ADC with the same payload but directed against an antigen not expressed on the tumor cells).
-
Experimental Protocols
Xenograft Tumor Model Establishment
Materials:
-
Human cancer cell line (e.g., WSU-DLCL2 for hematologic or HCC-1569x2 for solid tumors)
-
Immunodeficient mice (e.g., female BALB/c nude or SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (for some solid tumor models)
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration.
-
For solid tumor models, subcutaneously inject the cell suspension into the flank of each mouse.
-
For disseminated hematologic malignancy models, inject the cells intravenously.
-
Monitor the animals regularly for tumor growth. For subcutaneous models, measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
ADC Administration and Monitoring
Materials:
-
This compound ADC and control articles
-
Sterile vehicle (e.g., PBS)
-
Animal balance
-
Syringes and needles for IV injection
Protocol:
-
On Day 0, weigh each animal to determine the precise injection volume.
-
Administer the this compound ADC or control article via intravenous injection (e.g., tail vein).
-
Monitor the animals daily for clinical signs of toxicity.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint or for a specified duration (e.g., 21 days).[8]
-
Euthanize animals if tumor volume exceeds a certain limit, if body weight loss is greater than 20%, or if they show signs of significant distress, in accordance with IACUC guidelines.
Endpoint Analysis
The primary endpoints for in vivo efficacy studies of this compound ADCs typically include:
-
Tumor Growth Inhibition/Regression: This is the primary measure of anti-tumor activity. Data is often presented as mean tumor volume ± SEM for each group over time.
-
Tolerability: Assessed by monitoring changes in body weight and observing clinical signs.[8]
-
Survival: In some studies, overall survival can be a key endpoint.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between different treatment groups.
Table 1: In Vivo Efficacy of a CD22-Targeting this compound ADC in a WSU-DLCL2 Non-Hodgkin Lymphoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1500 | - | +2 |
| Non-Targeting ADC | 3 | 1450 | 3 | 0 |
| aCD22-Calicheamicin ADC | 0.3 | 800 | 47 | -3 |
| aCD22-Calicheamicin ADC | 3 | 150 (Regression) | >100 | -8 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[8]
Table 2: In Vivo Efficacy of a Ly6E-Targeting this compound ADC in a HCC-1569x2 Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 2000 | - | +3 |
| Non-Targeting ADC | 10 | 1900 | 5 | -2 |
| aLy6E-Calicheamicin ADC | 3 | 400 (Regression) | >100 | -10 |
| aLy6E-Calicheamicin ADC | 10 | 100 (Regression) | >100 | -15 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[8]
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of a this compound ADC.
Figure 2. Experimental workflow for in vivo efficacy studies.
Safety and Tolerability Assessment
In addition to efficacy, assessing the safety and tolerability of this compound ADCs is paramount due to the high potency of the payload.[13] While mouse efficacy studies provide initial tolerability data (e.g., body weight loss), more comprehensive safety studies are often conducted in rats, which have been shown to be a relevant species for predicting human toxicity for this compound ADCs.[8] Key parameters to monitor in dedicated toxicology studies include body weight, clinical observations, hematology, and clinical chemistry.
Conclusion
The in vivo evaluation of this compound ADCs requires a rigorous and well-controlled experimental design. By carefully selecting the appropriate animal models, optimizing the dosing regimen, and meticulously monitoring for both efficacy and tolerability, researchers can obtain robust preclinical data to guide the further development of these promising anti-cancer therapeutics. The protocols and guidelines presented in this document provide a framework for conducting these critical studies.
References
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Calicheamicin Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to calicheamicin-based therapies in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line expresses the target antigen for my this compound-antibody-drug conjugate (ADC), but shows minimal response. What are the potential reasons for this intrinsic resistance?
A1: Several mechanisms can lead to a lack of response despite target antigen expression. These include:
-
High expression of drug efflux pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump the this compound payload out of the cell before it can reach its DNA target.[1][2]
-
Defective ADC processing: For the this compound payload to be effective, the ADC must be internalized, trafficked to lysosomes, and the payload must be released.[1][3] Defects in these pathways, such as inefficient internalization or reduced lysosomal processing, can prevent the payload from reaching the nucleus.[1][4]
-
Activation of anti-apoptotic pathways: Cancer cells can overexpress anti-apoptotic proteins like BCL-2 and BCL-XL, which counteract the DNA damage-induced apoptosis initiated by this compound.[5]
-
Enhanced DNA damage repair: The cell may have highly efficient DNA repair mechanisms that can overcome the double-strand breaks caused by this compound.[3]
Q2: After an initial response, my cancer cell line has become progressively less sensitive to the this compound-ADC. What are the likely mechanisms of this acquired resistance?
A2: Acquired resistance to this compound-ADCs often involves one or more of the following changes:
-
Upregulation of ABC transporters: This is a very common mechanism where chronic exposure to the drug leads to increased expression of efflux pumps like MDR1 (ABCB1).[1]
-
Antigen downregulation: The cancer cells may reduce the expression of the target antigen on their surface, leading to less ADC binding and internalization.[1]
-
Activation of survival signaling pathways: The phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a key survival pathway that can be activated in response to treatment, promoting cell survival and resistance.[3][6]
-
Alterations in apoptotic signaling: Mutations or changes in the expression of proteins involved in the apoptotic cascade can make cells less prone to programmed cell death.[5]
Q3: What are some established strategies to overcome or circumvent this compound resistance in an experimental setting?
A3: Researchers can explore several strategies:
-
Combination Therapies: This is a promising approach.[3] For instance, combining the this compound-ADC with inhibitors of key resistance pathways can restore sensitivity. Examples include:
-
Modulation of Efflux Pumps: While clinically challenging, laboratory experiments can use inhibitors of ABC transporters to determine their role in resistance.
-
Next-Generation ADCs: Utilizing ADCs with different linkers or payloads may bypass specific resistance mechanisms. For example, switching to an ADC with a different class of payload may be effective if resistance is specific to this compound's mechanism.[7]
Troubleshooting Guides
Problem 1: High IC50 value for a this compound-ADC in a newly developed resistant cell line compared to the parental (sensitive) line.
| Possible Cause | Recommended Troubleshooting Steps |
| 1. Upregulation of ABC Transporter Efflux Pumps (e.g., MDR1/P-gp, MRP1) | 1a. Verify Gene Expression: Use qPCR to compare the mRNA levels of ABCB1 (MDR1) and ABCC1 (MRP1) between the resistant and parental cell lines. A significant increase in the resistant line is indicative of this mechanism. 1b. Verify Protein Expression: Perform a Western blot to confirm that increased mRNA levels translate to higher protein levels of P-gp and/or MRP1. 1c. Functional Assay: Conduct a dye efflux assay (e.g., with Rhodamine 123 for P-gp) to functionally confirm increased pump activity. Resistance is often reversible in the presence of an appropriate inhibitor. |
| 2. Activation of Anti-Apoptotic Pathways (e.g., BCL-2, PI3K/AKT) | 2a. Assess Protein Levels: Use Western blotting to check for upregulation of anti-apoptotic proteins like BCL-2, BCL-XL, or phosphorylated AKT (p-AKT) in the resistant cell line. 2b. Test Pathway Inhibitors: Treat the resistant cells with the this compound-ADC in combination with a BCL-2 inhibitor (e.g., Venetoclax) or a PI3K/AKT inhibitor (e.g., MK-2206). A synergistic effect or a significant reduction in the IC50 value suggests the involvement of that pathway.[3][5] |
| 3. Impaired ADC Internalization or Trafficking | 3a. Quantify Surface Antigen: Use flow cytometry to compare the surface expression levels of the target antigen on both parental and resistant cells. A decrease in the resistant line could explain the reduced efficacy. 3b. Visualize Internalization: Use confocal microscopy with a fluorescently labeled ADC to track its internalization and trafficking to lysosomes (co-stain with a lysosomal marker like LysoTracker). Impaired uptake or lysosomal co-localization in resistant cells would indicate a defect in this process.[7] |
Problem 2: Inconsistent results in cytotoxicity assays when testing combination therapies.
| Possible Cause | Recommended Troubleshooting Steps |
| 1. Suboptimal Drug Concentrations or Exposure Times | 1a. Optimize Inhibitor Concentration: First, determine the IC50 of the inhibitor alone on your cell line to identify a non-toxic or minimally toxic concentration for use in combination studies.[5] 1b. Titrate Both Agents: Perform a matrix titration experiment where you test various concentrations of both the this compound-ADC and the inhibitor to identify the optimal synergistic concentrations. |
| 2. Incorrect Dosing Schedule | 2a. Test Different Schedules: The order and timing of drug addition can be critical. Compare the effects of: i. Co-administration of both agents. ii. Pre-treatment with the inhibitor for a set period (e.g., 4-24 hours) before adding the this compound-ADC. iii. A washout step between inhibitor and ADC treatment. |
| 3. Cell Culture Variability | 3a. Standardize Cell Conditions: Ensure that cell passage number, confluency at the time of plating, and media components are consistent across all experiments. 3b. Include Proper Controls: Always include parental cells treated with single agents and the combination as a reference. Use vehicle-only treated cells as a negative control. |
Quantitative Data Summary
Table 1: Examples of Reversal of this compound Resistance with Combination Therapies
| Cell Line Model | Resistance Mechanism | Combination Agent | Effective Concentration | Observed Effect | Reference |
| Human AML Cells | PI3K/AKT Pathway Activation | MK-2206 (AKT Inhibitor) | Not Specified | Significantly sensitized resistant cells to Gemtuzumab Ozogamicin (GO) and free this compound. | [3] |
| Human AML & ALL Cells | BCL-2/BCL-XL Overexpression | Venetoclax (BCL-2 Inhibitor) | 1 µM (non-toxic dose) | Increased GO- and Inotuzumab Ozogamicin (IO)-induced cytotoxicity in parental and resistant cells. | [5] |
| Human AML & ALL Cells | BCL-2/BCL-XL Overexpression | Navitoclax (BCL-2/BCL-XL Inhibitor) | 1 µM (non-toxic dose) | Increased GO- and IO-induced cytotoxicity in parental and resistant cells. | [5] |
Experimental Protocols & Visualizations
Key Signaling Pathways in this compound Resistance
The diagram below illustrates two major survival pathways that can be hyper-activated in cancer cells, leading to resistance against this compound-induced apoptosis. The PI3K/AKT pathway promotes cell survival by inhibiting pro-apoptotic proteins, while the BCL-2 family of proteins directly blocks the mitochondrial pathway of apoptosis.
Caption: Key signaling pathways contributing to this compound resistance.
Experimental Workflow: Troubleshooting this compound-ADC Resistance
This workflow provides a logical sequence of experiments to identify the mechanism of resistance in a cancer cell line that has a higher IC50 value than its parental counterpart.
Caption: A stepwise workflow for diagnosing this compound resistance mechanisms.
Protocol 1: Functional Assessment of ABC Transporter Activity using Rhodamine 123
This protocol is designed to functionally assess the activity of P-glycoprotein (MDR1/ABCB1), a common efflux pump responsible for this compound resistance.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will pump the dye out, resulting in low intracellular fluorescence. This efflux can be blocked by P-gp inhibitors.
Materials:
-
Parental (sensitive) and resistant cancer cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil or PSC833 (P-gp inhibitor, stock solution in DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest parental and resistant cells and wash them once with ice-cold PBS.
-
Resuspend cells in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Pre-treatment (for control wells):
-
For each cell line, prepare a set of tubes with a P-gp inhibitor (e.g., 50 µM Verapamil).
-
Add the cell suspension to these tubes and incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Staining:
-
Add Rhodamine 123 to all tubes (both with and without inhibitor) to a final concentration of 0.5-1 µg/mL.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash and Analysis:
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence immediately using a flow cytometer (typically using the FITC channel).
-
-
Data Interpretation:
-
Parental Cells: Should show high fluorescence, which is not significantly increased by the P-gp inhibitor.
-
Resistant Cells: Will likely show low fluorescence. If resistance is due to P-gp, the addition of the inhibitor will block the efflux and restore high intracellular fluorescence, similar to the parental cells.
-
Protocol 2: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with a this compound-ADC, with or without a resistance-reversing agent.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Fluorescently-labeled Annexin V binds to this exposed PS. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest:
-
Treat cells with the desired concentrations of the this compound-ADC and/or inhibitor for a predetermined time (e.g., 24-72 hours).
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation (using a dot plot of Annexin V-FITC vs. PI):
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
-
A successful combination therapy should show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to treatment with the this compound-ADC alone.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ejcmpr.com [ejcmpr.com]
- 3. Acquired Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Apoptotic BCL-2 Family Proteins Confer Resistance to this compound-Based Antibody-Drug Conjugate Therapy of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calicheamicin ADCs & Acid-Labile Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of acid-labile linkers used in calicheamicin-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why are acid-labile linkers, such as hydrazones, used for this compound ADCs?
Acid-labile linkers are designed to be stable at the neutral pH of blood plasma (around 7.4) but cleave readily under the acidic conditions found within cellular lysosomes (pH 4.5-5.0).[1][][3] This pH-dependent cleavage mechanism is intended to ensure that the highly potent this compound payload is released specifically inside the target cancer cells after the ADC is internalized, minimizing exposure to healthy tissues.[1][4]
Q2: What is the primary cause of instability for acid-labile linkers in circulation?
The main issue is premature hydrolysis of the linker in blood plasma before the ADC reaches the target tumor cell.[5][6] While designed for acidic cleavage, some hydrazone linkers, like the AcButDMH linker used in gemtuzumab ozogamicin (Mylotarg), can exhibit insufficient stability and undergo hydrolysis even at neutral pH, leading to premature release of the this compound payload.[5][7] This premature release is a significant liability, contributing to a shortened ADC half-life and off-target toxicity.[5][8]
Q3: What are the consequences of premature linker cleavage?
Premature cleavage of the acid-labile linker has several negative consequences:
-
Reduced Therapeutic Efficacy: The ADC loses its payload before reaching the target site, diminishing its anti-tumor effect.[]
-
Increased Off-Target Toxicity: The released, highly potent this compound can damage healthy cells, contributing to adverse effects like myelosuppression.[6][10]
-
Shortened ADC Half-Life: The instability leads to faster clearance of the conjugated drug from circulation.[5][8]
-
ADC Aggregation: Both Mylotarg and Besponsa, which use an acid-labile linker, are prone to aggregation, which can affect their stability and pharmacokinetics.[5][8]
Q4: How does the stability of a hydrazone linker in this compound ADCs compare to other linker types?
Hydrazone linkers are generally less stable in plasma compared to other widely used linkers, such as enzyme-cleavable peptide linkers (e.g., valine-citrulline).[5][7] Studies have shown that hydrazone linkers can be considerably less stable in both mouse and human plasma.[5] For example, a phenylketone-derived hydrazone linker was found to have a half-life of about 2 days in plasma, whereas more modern linkers can remain stable for over 7 days.[7]
Q5: Are there newer generations of acid-labile linkers with improved stability?
Yes, research has focused on developing more stable acid-labile linkers to address the liabilities of early designs. For instance, a novel silyl ether-based acid-cleavable linker demonstrated a significantly improved half-life of over 7 days in human plasma, making it more suitable for ADCs with highly potent payloads like auristatins.[7] Other strategies to enhance stability include modifying the chemical structure of the linker to increase its resistance to hydrolysis at neutral pH.[3][]
Troubleshooting Guide: Acid-Labile Linker Instability
This guide addresses common experimental issues related to the instability of this compound ADCs.
| Problem Observed | Potential Cause(s) | Recommended Solution / Investigation |
| Low ADC efficacy in vivo despite good in vitro potency. | Premature release of this compound in circulation due to linker instability.[5] | 1. Perform a plasma stability assay: Incubate the ADC in mouse and human plasma and measure the amount of conjugated payload over time using techniques like LC-MS.[][12] 2. Pharmacokinetic (PK) analysis: Measure the profiles of the total antibody, the conjugated ADC, and the free payload in vivo to characterize the drug-linker stability.[13] |
| High off-target toxicity observed in animal models. | Systemic exposure to free payload released from the ADC prematurely.[10] | 1. Quantify free payload: Use methods like tandem mass spectrometry (TFC-MS/MS) to measure the concentration of unconjugated this compound in plasma samples from PK studies.[13] 2. Consider linker modification: If instability is confirmed, explore alternative, more stable linker chemistries or site-specific conjugation methods.[7][8] |
| ADC sample shows signs of aggregation (e.g., visible particulates, SEC profile changes). | Instability of the acid-sensitive hydrazone linker can contribute to aggregation.[5][8] | 1. Characterize aggregation: Use Size Exclusion Chromatography (SEC) to monitor the formation of high molecular weight species.[] 2. Optimize formulation: Investigate different buffer conditions (pH, excipients) to improve the physical stability of the ADC. 3. Evaluate linker hydrophilicity: Consider introducing hydrophilic modifications, such as PEGylation, into the linker to reduce aggregation.[] |
| Inconsistent results between different ADC batches. | Heterogeneity of the ADC, particularly with lysine conjugation, which results in a mixture of species with different drug-to-antibody ratios (DARs) and conjugation sites. This can affect stability.[5][] | 1. Characterize DAR distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to analyze the DAR profile of each batch.[] 2. Implement site-specific conjugation: Employ conjugation technologies that create a homogeneous ADC with a defined DAR and attachment site to improve consistency and stability.[8][15] |
Data Summary
Linker Hydrolysis Rates at Different pH
The stability of hydrazone linkers is highly dependent on pH. The table below summarizes representative stability data.
| Linker Type | Condition | Hydrolysis / Drug Release | Reference |
| AcBut-acyl hydrazone | pH 7.4, 37°C, 24h | ~6% | [3] |
| AcBut-acyl hydrazone | pH 4.5, 37°C, 24h | ~97% | [3] |
| Phenylketone-derived hydrazone | Human/mouse plasma | t½ ≈ 2 days | [7] |
| Carbonate linker (in Sacituzumab govitecan) | Serum | t½ ≈ 36 hours | [7] |
| Silyl ether-based linker | Human plasma | t½ > 7 days | [7] |
Key Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC's linker in plasma.
Objective: To quantify the amount of payload that remains conjugated to the antibody over time when incubated in plasma.
Materials:
-
This compound ADC test article
-
Control plasma (e.g., mouse, rat, human), preferably depleted of IgG to reduce interference
-
Phosphate-buffered saline (PBS)
-
Protein A or antigen-coated affinity resin
-
Elution buffer (e.g., 0.1 M glycine, pH 3.0)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system for analysis
Methodology:
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 150 µg/mL) in the selected plasma.[12]
-
Incubate the mixture in a shaking incubator at 37°C.[12]
-
At predetermined time points (e.g., 0, 6, 24, 48, 96 hours), withdraw an aliquot of the ADC-plasma mixture. Immediately place on ice or flash-freeze to stop the reaction.
-
-
ADC Purification:
-
To separate the ADC from plasma proteins, use an affinity purification method.[12][16]
-
Add the plasma aliquot to a suspension of Protein A magnetic beads or an antigen-coated resin.
-
Incubate for 1-2 hours at room temperature with gentle shaking to allow the ADC to bind.
-
Wash the beads/resin several times with PBS to remove unbound plasma components.
-
-
Elution:
-
Elute the bound ADC from the resin using a low-pH elution buffer.[12]
-
Immediately neutralize the eluate with a neutralization buffer to prevent acid-induced degradation of the ADC.
-
-
Analysis by LC-MS:
-
Analyze the purified, eluted ADC samples using a high-resolution mass spectrometer (e.g., qTOF-MS).[16][17]
-
Use a "middle-up" approach where the ADC is partially fragmented to analyze the light and heavy chains. This allows for the calculation of the average Drug-to-Antibody Ratio (DAR).
-
Determine the average DAR for each time point. The decrease in average DAR over time reflects the rate of linker cleavage.
-
-
Data Interpretation:
-
Plot the average DAR versus time.
-
Calculate the half-life (t½) of the conjugated payload, which is the time it takes for the average DAR to decrease by 50%. This value serves as a key indicator of linker stability.
-
Visualizations
Caption: Intended mechanism of action for a this compound ADC with an acid-labile linker.
Caption: Experimental workflow for investigating suspected linker instability.
Caption: Logic diagram for troubleshooting premature this compound ADC payload release.
References
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker stability assay [bio-protocol.org]
- 13. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 15. veranova.com [veranova.com]
- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Calicheamicin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of calicheamicin analogues, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why do my this compound analogue conjugates show poor aqueous solubility and a tendency to aggregate?
A1: this compound and its analogues are inherently hydrophobic molecules. This hydrophobicity can lead to poor solubility in aqueous buffers and cause the resulting antibody-drug conjugates (ADCs) to aggregate.[1][2] This is a known issue with this class of compounds and can be influenced by several factors, including the drug-to-antibody ratio (DAR) and the nature of the linker used for conjugation.[1][2]
Q2: How does the linker between the antibody and the this compound analogue affect the solubility of the ADC?
A2: The linker plays a critical role in the overall physicochemical properties of the ADC. The hydrophobicity of the this compound payload can be offset by using a more hydrophilic linker.[1][2] Strategies to increase linker hydrophilicity include the incorporation of polyethylene glycol (PEG) moieties, sulfonates, or other charged groups.[2][3] The choice between a cleavable and non-cleavable linker can also impact the ADC's properties, though hydrophilicity is a primary consideration for solubility.[1][4]
Q3: What is the impact of the drug-to-antibody ratio (DAR) on the solubility of my this compound ADC?
A3: A higher DAR, meaning more drug molecules conjugated to a single antibody, generally increases the hydrophobicity of the ADC, which can lead to decreased solubility and a higher propensity for aggregation.[2] It is estimated that a DAR above 4 can significantly diminish the solubility of an ADC.[2] Therefore, optimizing the DAR is a crucial step in developing a this compound ADC with favorable properties.
Q4: Are there any chemical modifications I can make to the this compound analogue itself to improve its solubility?
A4: While the core of this compound is hydrophobic, synthetic efforts can be directed towards creating analogues with improved properties. This can involve the synthesis of novel oligosaccharide portions or the introduction of more polar functional groups, where possible without compromising cytotoxic activity.[5]
Q5: How does the conjugation strategy influence the solubility and aggregation of this compound ADCs?
A5: The method of conjugation can significantly impact the homogeneity and solubility of the final ADC. Traditional conjugation to lysine residues can result in a heterogeneous mixture of species with varying DARs and conjugation sites, some of which may be more prone to aggregation.[6] Site-specific conjugation, for example, to engineered cysteine residues, can produce a more homogeneous ADC with a defined DAR, which often leads to improved properties, including reduced aggregation.[7][8][9]
Troubleshooting Guides
Issue: Precipitation or Aggregation of this compound Analogue During Formulation
Possible Cause: The inherent hydrophobicity of the this compound analogue is causing it to fall out of solution in aqueous-based buffers.
Troubleshooting Steps:
-
Solvent/Co-solvent Systems: For unconjugated this compound analogues, consider using a solvent system known to be effective for this class of compounds. The use of co-solvents is a common strategy to solubilize poorly soluble drugs.[10][11][12]
-
Heating and Sonication: If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid in dissolution.[13]
-
pH Adjustment: For ionizable this compound analogues, adjusting the pH of the solution may improve solubility.[11][12]
-
Formulation with Excipients: Consider the use of formulation excipients such as cyclodextrins, which can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.[10][11] Self-emulsifying drug delivery systems (SEDDS) are another option for improving the solubility of poorly soluble compounds.[10][14]
Issue: Low Solubility and/or Aggregation of a Purified this compound ADC
Possible Cause: The high hydrophobicity of the conjugated payload, potentially exacerbated by a high DAR, is leading to poor solubility and aggregation of the final ADC product.
Troubleshooting Steps:
-
Linker Modification: If you are in the design phase, consider synthesizing a version of your this compound analogue with a more hydrophilic linker. Incorporating PEG chains or charged groups into the linker is a proven strategy.[2][3]
-
Optimize the DAR: Systematically produce ADCs with a lower DAR. A lower drug loading can significantly improve the solubility and reduce the aggregation of the conjugate.[1][2]
-
Site-Specific Conjugation: If using a non-specific conjugation method (e.g., lysine conjugation), consider moving to a site-specific conjugation strategy. This will produce a more homogeneous product that is often less prone to aggregation.[7][8]
-
Formulation Optimization: For the final ADC product, investigate different buffer conditions (pH, ionic strength) and the addition of stabilizing excipients to minimize aggregation.
Experimental Protocols
Protocol 1: Solubilization of a this compound Analogue Using a Co-Solvent System
This protocol is adapted from formulation strategies for this compound.[13]
Materials:
-
This compound analogue
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of the this compound analogue in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If the solution is not clear, sonicate briefly.
Expected Outcome: A clear solution with a this compound analogue concentration of ≥ 2.5 mg/mL.[13]
Data Presentation
Table 1: Example Solvent Systems for this compound
| Protocol | Solvent 1 | Volume Fraction 1 | Solvent 2 | Volume Fraction 2 | Solvent 3 | Volume Fraction 3 | Solvent 4 | Volume Fraction 4 | Resulting Solubility (mg/mL) | Appearance |
| 1 | DMSO | 10% | Corn Oil | 90% | - | - | - | - | ≥ 3 | Clear Solution |
| 2 | DMSO | 10% | PEG300 | 40% | Tween-80 | 5% | Saline | 45% | ≥ 2.5 | Clear Solution |
| 3 | DMSO | 10% | 20% SBE-β-CD in Saline | 90% | - | - | - | - | 2.5 | Suspended Solution (requires sonication) |
Data adapted from MedchemExpress product information for this compound.[13]
Visualizations
Caption: Strategies to improve the solubility of this compound ADCs.
Caption: Impact of linker hydrophilicity on ADC solubility.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 5. Synthesis of novel analogues of the this compound γ1 [ ] I and esperamicin A1B oligosaccharides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. journals.umcs.pl [journals.umcs.pl]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of Linker Chemistry on the Efficacy of Calicheamicin Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Calicheamicin, a potent enediyne antitumor antibiotic, has been a cornerstone in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its exceptional cytotoxicity, capable of inducing double-strand DNA breaks, makes it a powerful payload.[1][2] However, the therapeutic success of this compound-based ADCs is critically dependent on the linker technology that connects the cytotoxic agent to the tumor-targeting monoclonal antibody.[3] This guide provides a comparative analysis of different linker strategies for this compound ADCs, supported by experimental data, to inform the design of next-generation cancer therapeutics.
Overview of this compound ADC Linker Technologies
The linker in an ADC is a critical component that ensures stability in circulation and facilitates the specific release of the payload within the target cancer cells.[3] Two main classes of linkers are utilized: cleavable and non-cleavable.[4][5]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and break down in response to the specific microenvironment of the tumor or intracellular conditions. Common cleavage mechanisms include:
-
Acid-Labile Linkers (e.g., Hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes and lysosomes.[6] The approved this compound ADCs, Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), both utilize an acid-sensitive hydrazone linker.[7][8][9] However, this type of linker can be unstable in circulation, leading to premature drug release and off-target toxicity.[3][7]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm. A novel "linkerless" approach involves directly attaching this compound to an engineered cysteine on the antibody via a disulfide bond, which has shown improved stability and tolerability.[7][8][9]
-
Enzymatically Cleavable Linkers (e.g., Peptides): These linkers are cleaved by specific enzymes, such as cathepsins, that are abundant in the lysosomal compartment of tumor cells.[3]
-
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released through the complete degradation of the antibody backbone within the lysosome.[5][10] This approach can offer greater stability in circulation but may result in a less potent "active metabolite" that includes the linker and a single amino acid residue.[10]
Comparative Efficacy Data
The choice of linker significantly impacts the in vitro and in vivo performance of this compound ADCs. The following tables summarize key experimental data comparing different linker technologies.
| Linker Type | ADC Construct | Target Antigen | Cell Line | In Vitro Cytotoxicity (IC50) | Reference |
| Acid-Labile Hydrazone | P67.6-Calicheamicin | CD33 | HL-60 | <0.006 ng/mL (this compound equivalents) | [11] |
| Amide (Non-Cleavable) | P67.6-Calicheamicin | CD33 | HL-60 | Less potent than hydrazone conjugate | [11] |
| Disulfide ("Linkerless") | anti-CD22-Calicheamicin | CD22 | WSU-DLCL2 | Potent and target-specific killing | [7] |
| Disulfide ("Linkerless") | anti-Ly6E-Calicheamicin | Ly6E | HCC-1569x2 | Potent and target-specific killing | [7] |
| Modified Acid-Labile | ABBV-011 | SEZ6 | SCLC cell lines | Not specified | [12] |
Table 1: In Vitro Cytotoxicity of this compound ADCs with Different Linkers.
| Linker Type | ADC Construct | Tumor Model | Dosing | In Vivo Efficacy | Reference |
| Acid-Labile Hydrazone | P67.6-Calicheamicin | HL-60 Xenograft | 300 µg/kg (cal equiv) x 3 | Long-term, tumor-free survivors | [11] |
| Disulfide ("Linkerless") | anti-CD22-Calicheamicin | WSU-DLCL2 Xenograft | 3 mg/kg (single dose) | Tumor regression through day 21 | [7] |
| Disulfide ("Linkerless") | anti-Ly6E-Calicheamicin | HCC-1569x2 Xenograft | 3 mg/kg (single dose) | Tumor regression through day 21 | [7] |
| Modified Acid-Labile | ABBV-011 | SCLC Patient-Derived Xenograft | Not specified | Potent tumor regression | [12] |
Table 2: In Vivo Efficacy of this compound ADCs with Different Linkers.
The Bystander Effect
The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a desirable property for ADCs, especially in heterogeneous tumors.[13] There is evidence suggesting that the ability of this compound ADCs to induce a bystander effect is dependent on the specific this compound derivative and the linker used. N-acetyl this compound γ1I-containing ADCs are generally considered not to induce a bystander effect.[14] However, a study using a different derivative, this compound D, demonstrated a significant bystander killing effect.[15] In contrast, ADCs carrying uncialamycin, another enediyne payload, have been shown to exhibit a strong bystander effect when used with cleavable linkers.[14][16]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
In Vitro Cytotoxicity Assay
This assay measures the ability of an ADC to kill cancer cells in culture.
-
Cell Plating: Target cells (e.g., HL-60, WSU-DLCL2) are seeded in 96-well plates at a density of 500-1000 cells per well and allowed to adhere overnight.[12]
-
ADC Treatment: The ADCs are serially diluted to a range of concentrations (e.g., 0.001 to 100 nmol/L) and added to the cells.[12]
-
Incubation: The cells are incubated with the ADCs for a period of 96 hours to 5 days.[12][17]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[12]
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.
In Vivo Xenograft Tumor Model
This assay evaluates the antitumor activity of an ADC in a living organism.
-
Tumor Implantation: Human tumor cells (e.g., WSU-DLCL2, HCC-1569x2) are subcutaneously injected into immunodeficient mice.[7]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Mice are treated with a single intravenous bolus dose of the ADC (e.g., 0.3 to 10 mg/kg) or a vehicle control.[7]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) for a period of at least 21 days.[7]
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the ADC-treated groups to the control group. Tumor regression is a key indicator of efficacy.[7]
Visualizing Mechanisms and Workflows
Graphical representations can aid in understanding the complex mechanisms of ADC action.
References
- 1. adcreview.com [adcreview.com]
- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ABBV-011, A Novel, this compound-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. pnas.org [pnas.org]
- 15. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Novel Tumor-Specific Antigens for Calicheamicin-Targeted Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and experimental data crucial for the validation of novel tumor-specific antigens (TSAs) for antibody-drug conjugates (ADCs) utilizing the potent cytotoxic payload, calicheamicin. We present a comparative analysis of this compound with other commonly used payloads, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and Tumor-Specific Antigen Targeting
Calicheamicins are a class of enediyne antitumor antibiotics that cause double-strand DNA breaks, leading to cell death.[1][2] Their high potency makes them attractive payloads for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells by targeting specific tumor antigens.[3] The success of a this compound-based ADC is critically dependent on the selection and validation of a suitable TSA. An ideal TSA for ADC targeting should be highly expressed on the surface of tumor cells with minimal or no expression on healthy tissues to ensure a wide therapeutic window.[4]
The validation process for a novel TSA involves a series of in vitro and in vivo experiments to confirm its suitability for ADC therapy. This guide will walk through these critical validation steps, providing comparative data and detailed methodologies.
Comparative Analysis of ADC Payloads
While this compound is a highly effective payload, several other classes of cytotoxic agents are also widely used in ADC development. The choice of payload can significantly impact the ADC's potency, mechanism of action, and bystander effect.
| Payload Class | Mechanism of Action | Examples | Potency (Typical IC50) | Key Characteristics |
| Enediynes | DNA double-strand breaks | This compound , Ozogamicin | pM to low nM[5] | Extremely potent; can be effective against both dividing and non-dividing cells.[6] |
| Auristatins | Microtubule inhibition | Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF) | Low nM[7][8] | Highly potent; effective against dividing cells; MMAE has a notable bystander effect.[8] |
| Maytansinoids | Microtubule inhibition | Emtansine (DM1), Soravtansine (DM4) | Low nM | Potent microtubule inhibitors; generally exhibit a lower bystander effect compared to MMAE.[9] |
| Topoisomerase I Inhibitors | Inhibition of DNA replication and transcription | SN-38, Deruxtecan (DXd) | nM | Effective against a broad range of tumors; can have a significant bystander effect.[9] |
Validation of a Novel Tumor-Specific Antigen: A Step-by-Step Approach
The validation of a novel TSA is a multi-step process that begins with target identification and culminates in preclinical in vivo proof-of-concept. The following sections outline the key experimental stages.
Target Identification and Expression Profiling
The initial step is to identify a TSA that is overexpressed on tumor cells. This can be achieved through various techniques, including:
-
Genomic and Proteomic Analysis: Techniques like RNA-sequencing and mass spectrometry can identify genes and proteins that are upregulated in tumor tissues compared to normal tissues.[4]
-
Immunohistochemistry (IHC): IHC is used to confirm the protein expression of the candidate TSA in a large cohort of tumor and normal tissue samples. This provides crucial information on the prevalence and specificity of the target.
In Vitro Validation of the ADC
Once a promising TSA is identified, an ADC is generated and its in vitro activity is assessed.
It is essential that the ADC binds specifically to the target antigen and is efficiently internalized by the tumor cells.[10]
Experimental Protocol: Flow Cytometry-Based Internalization Assay
-
Cell Preparation: Culture tumor cells expressing the target antigen to 70-80% confluency.
-
Antibody Labeling: Label the ADC or unconjugated antibody with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[4]
-
Incubation: Incubate the labeled ADC with the target cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control at 4°C should be included to inhibit internalization.
-
Flow Cytometry Analysis: Wash the cells to remove unbound ADC and analyze them by flow cytometry. The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates the extent of internalization.[11]
The cytotoxic potential of the this compound-ADC is evaluated to determine its efficacy in killing target-expressing cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed tumor cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound-ADC and control ADCs (e.g., an ADC targeting an irrelevant antigen or an unconjugated antibody).
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the ADC required to inhibit cell growth by 50%.
Table 1: Comparative In Vitro Cytotoxicity of ADCs
| Target Antigen | Cell Line | ADC Payload | IC50 (nM) | Reference |
| CD30 | Karpas 299 | MMAE | 0.05 | [12] |
| HER2 | SK-BR-3 | MMAE | 0.056 | [2] |
| CD22 | WSU-DLCL2 | This compound | 0.05 | |
| Ly6E | HCC-1569 | This compound | 0.12 | |
| Tissue Factor | BxPC-3 | MMAE | 0.97 | [7] |
The bystander effect refers to the ability of the released payload to kill neighboring antigen-negative tumor cells.[13] This is particularly important in tumors with heterogeneous antigen expression.
Experimental Protocol: Co-culture Bystander Assay
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).
-
Co-culture: Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at different ratios.
-
ADC Treatment: Treat the co-culture with the this compound-ADC.
-
Flow Cytometry or Imaging: After incubation, analyze the viability of the antigen-negative (GFP-positive) and antigen-positive (GFP-negative) cell populations separately using flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Validation of the ADC
The final step in the preclinical validation of a novel TSA is to assess the in vivo efficacy of the ADC in animal models.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Implant human tumor cells expressing the target antigen subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the this compound-ADC and control ADCs intravenously to the mice.
-
Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group.
Table 2: Comparative In Vivo Efficacy of this compound ADCs
| Target Antigen | Xenograft Model | ADC Dose | Tumor Growth Inhibition (TGI) | Reference |
| CD22 | WSU-DLCL2 | 3 mg/kg | Tumor regression | |
| Ly6E | HCC-1569 | 3 mg/kg | Tumor regression | |
| SEZ6 | SCLC PDX | 2-4 mg/kg | Potent tumor regression | [1] |
Conclusion
The validation of a novel tumor-specific antigen for this compound targeting is a rigorous process that requires a combination of in vitro and in vivo experimental approaches. This guide has provided a framework for this validation process, including detailed experimental protocols and comparative data for this compound and other ADC payloads. By carefully selecting and validating the tumor antigen, researchers can develop highly effective and specific this compound-based ADCs for the treatment of cancer.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 10. Antibody Internalization | Sartorius [sartorius.com]
- 11. researchgate.net [researchgate.net]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calicheamicin's DNA Cleavage Specificity
For Researchers, Scientists, and Drug Development Professionals
Calicheamicin, a potent member of the enediyne class of antitumor antibiotics, has garnered significant attention for its remarkable ability to induce double-stranded breaks in DNA. This guide provides a comparative analysis of this compound's DNA cleavage specificity against other notable DNA-cleaving agents, supported by experimental data and detailed methodologies.
Mechanism of Action: A Targeted Attack on the Minor Groove
This compound's cytotoxic effects stem from its unique mechanism of action. The molecule binds to the minor groove of DNA, a process directed by its aryltetrasaccharide group.[1] This binding is not random; this compound exhibits a high degree of sequence specificity.[2][3] Following binding, a cascade of chemical reactions, including a Bergman-like cyclization, generates a highly reactive diradical species, 1,4-didehydrobenzene.[1][4] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately leading to strand scission.[1][5] A key feature of this compound is its propensity to cause double-strand breaks, a particularly lethal form of DNA damage for cancer cells.[5][6][7]
Caption: Mechanism of this compound-Induced DNA Cleavage.
Comparative DNA Cleavage Specificity
The sequence specificity of DNA cleavage is a critical determinant of the therapeutic index of DNA-damaging agents. This compound and other enediynes exhibit distinct preferences for nucleotide sequences at their cleavage sites. The carbohydrate domain of this compound is a key determinant of its sequence specificity.[8] A truncated derivative, this compound T, which lacks part of this domain, cleaves DNA non-selectively, underscoring the importance of the complete molecular structure for targeted cleavage.[2][9]
| Agent | Cleavage Site Preference | Frequency of Base Attack | Notable Features |
| This compound γ1 | Oligopyrimidine sequences, particularly 5'-TCCT-3' and 5'-TTTT-3'.[3][9][10] Also recognizes other G-C rich and A-T rich tracts.[2][9] | C >> T > A = G[11] | Induces a high ratio of double-strand to single-strand breaks.[7][12] The thiobenzoate ring is crucial for sequence recognition. |
| Neocarzinostatin | Predominantly at GT steps, with a high preference for AGT•ACT sequences.[13] Also recognizes trinucleotide sequences like 5'GNaNb3':5'Na,Nb,C3' where Nb is the target.[14][15] | T > A > C > G[11][14][15] | Cleavage specificity is influenced by the activating thiol.[13] Single-strand breaks show base preference but less sequence specificity compared to double-strand breaks.[13] |
| Esperamicin A1 | Thymidylate and cytidylate residues in oligopyrimidine regions such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'.[3][11] | T > C > A > G[1][11] | The diacetylenic ring core determines sequence preference, while sugar residues influence cleavage efficiency.[2] |
Experimental Protocols for Determining DNA Cleavage Specificity
The determination of DNA cleavage sites is fundamental to understanding the specificity of agents like this compound. Standard methodologies include DNA footprinting coupled with high-resolution gel electrophoresis.
Experimental Workflow
Caption: Experimental Workflow for Determining DNA Cleavage Specificity.
Detailed Methodologies
1. DNA Substrate Preparation:
-
A specific DNA fragment of interest, typically 50-200 base pairs in length, is selected. This can be a restriction fragment from a plasmid or a PCR-amplified product.[16]
-
The DNA fragment is labeled at one 5' end, commonly using 32P through a kinase reaction or by incorporating a fluorescently tagged primer during PCR.[17]
-
The labeled DNA is purified to remove unincorporated labels.[17]
2. DNA Cleavage Reaction:
-
The end-labeled DNA is incubated with varying concentrations of this compound in an appropriate buffer.
-
The cleavage reaction is initiated by adding an activating agent, such as glutathione.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C) and then stopped, for instance, by adding a quenching solution and placing the mixture on ice.
3. Analysis by High-Resolution Gel Electrophoresis:
-
The DNA fragments generated by the cleavage reaction are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[18]
-
A control reaction containing the DNA without this compound is run alongside the experimental samples.
-
To precisely identify the cleavage sites, a Maxam-Gilbert chemical sequencing ladder of the same DNA fragment is also run on the gel.[5][16][19][20] This involves four separate reactions that specifically cleave the DNA at G, A+G, C, and C+T residues.[5][19]
4. Visualization and Data Interpretation:
-
The gel is exposed to X-ray film (for 32P) or imaged using a fluorescence scanner.[5][17]
-
The resulting autoradiogram or image will show a ladder of bands. The positions of the bands in the this compound-treated lanes correspond to the sites of cleavage.
-
By comparing the positions of these bands to the Maxam-Gilbert sequencing ladder, the precise nucleotide at which cleavage occurs can be determined.[16] The intensity of the bands provides a semi-quantitative measure of the cleavage efficiency at different sequences.
This comprehensive approach allows for a detailed comparative analysis of the DNA cleavage specificity of this compound and other DNA-damaging agents, providing valuable insights for the development of more targeted and effective anticancer therapies.
References
- 1. Esperamicin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Nucleotide specificity of DNA cleavage by esperamycin/calichemicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bergman cyclization of main-chain enediyne polymers for enhanced DNA cleavage - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence-specific double-strand breakage of DNA by neocarzinostatin involves different chemical mechanisms within a staggered cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA microstructural requirements for neocarzinostatin chromophore-induced direct strand cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA microstructural requirements for neocarzinostatin chromophore-induced direct strand cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mybiosource.com [mybiosource.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. DNA footprinting - Wikipedia [en.wikipedia.org]
- 19. bitesizebio.com [bitesizebio.com]
- 20. med.upenn.edu [med.upenn.edu]
A Comparative Guide: Next-Generation Calicheamicin ADCs versus Mylotarg®
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of next-generation calicheamicin antibody-drug conjugates (ADCs) against the first-generation ADC, Mylotarg® (gemtuzumab ozogamicin). We will delve into their key characteristics, supported by preclinical and clinical data, and provide detailed methodologies for essential benchmarking experiments.
Executive Summary
Mylotarg®, a cornerstone in the treatment of acute myeloid leukemia (AML), has paved the way for more sophisticated this compound-based ADCs. While effective, Mylotarg® is associated with certain limitations, including heterogeneity, instability of its acid-sensitive linker, and notable toxicities.[1][2][3] Next-generation this compound ADCs aim to address these shortcomings through innovations in conjugation chemistry and linker technology, promising improved therapeutic indices. These advancements include site-specific conjugation for a homogeneous drug-to-antibody ratio (DAR) and the development of more stable linkers, leading to enhanced tolerability and plasma stability.[1][2][3]
Key Performance Indicators: A Comparative Overview
The following tables summarize the key attributes of Mylotarg® and a representative next-generation, "linkerless" this compound ADC, based on available preclinical and clinical data.
Table 1: Structural and Physicochemical Properties
| Feature | Mylotarg® (Gemtuzumab Ozogamicin) | Next-Generation "Linkerless" this compound ADC |
| Target Antigen | CD33[4][5] | Varies (e.g., CD22, HER2)[1] |
| Antibody Isotype | Humanized IgG4[2][4] | Humanized IgG (isotype may vary) |
| Payload | N-acetyl-gamma-calicheamicin[4] | N-acetyl-gamma-calicheamicin[1] |
| Linker Chemistry | AcBut linker (acid-cleavable hydrazone)[2][6] | "Linkerless" (disulfide bond)[1][6] |
| Conjugation Method | Conjugation to lysine residues[2] | Site-specific conjugation to engineered cysteines[1] |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (average DAR ~2-3)[4] | Homogeneous (defined DAR)[1] |
| Aggregation Propensity | Prone to aggregation[1][2] | Minimal aggregation[1] |
Table 2: Preclinical Efficacy and Safety Profile
| Parameter | Mylotarg® (Gemtuzumab Ozogamicin) | Next-Generation "Linkerless" this compound ADC |
| In Vitro Cytotoxicity (IC50) | Potent against CD33+ cell lines (e.g., HL-60)[7] | Highly potent against target-positive cell lines |
| In Vivo Efficacy (Xenograft Models) | Demonstrates anti-tumor activity in AML models[8][9] | Highly efficacious in solid and hematologic tumor models[1] |
| Plasma Stability (Conjugated Drug Half-life in mouse) | < 2 days[7] | ~21 days (50% drug remaining)[1][3] |
| Tolerability (in rats) | Associated with significant toxicities[2] | Increased tolerability compared to Mylotarg®[1][3] |
Table 3: Pharmacokinetic Parameters (Human)
| Parameter | Mylotarg® (Gemtuzumab Ozogamicin) | Next-Generation this compound ADCs (Projected) |
| hP67.6 Antibody Half-life (t½) | ~72.4 hours (first dose)[10] | Expected to be longer due to increased stability |
| Total this compound Half-life (t½) | ~39.0 hours (first dose)[11] | Expected to be longer and more closely match antibody half-life |
| Clearance | Decreases after the first dose due to reduced tumor burden[10] | Potentially more predictable clearance profile |
Mechanism of Action: A Visual Comparison
Mylotarg®: Mechanism of Action
Mylotarg® targets the CD33 antigen on the surface of leukemic cells.[4][5] Upon binding, the ADC-antigen complex is internalized. Inside the cell's lysosomes, the acidic environment cleaves the hydrazone linker, releasing the this compound payload.[4] The activated this compound then translocates to the nucleus, binds to the minor groove of DNA, and causes double-strand breaks, leading to cell death.[4][12]
Mechanism of action of Mylotarg®.
Next-Generation "Linkerless" this compound ADC: Mechanism of Action
Next-generation ADCs with disulfide linkers also rely on internalization following target binding. However, the payload release mechanism is different. The disulfide bond is stable in the bloodstream but is cleaved in the reducing environment of the cell's cytoplasm, releasing the active this compound payload.[1][6] This mechanism avoids the potential for premature drug release in the acidic compartments of the endocytic pathway.
Mechanism of action of a next-generation "linkerless" ADC.
Experimental Protocols for Benchmarking ADCs
The following are detailed methodologies for key experiments used to compare the performance of this compound ADCs.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Workflow:
Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Culture CD33-positive human leukemia cell lines (e.g., HL-60, U937) in appropriate media.[12][13]
-
Cell Seeding: Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADCs (Mylotarg® and next-generation candidates) and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Bystander Effect Assay
This assay evaluates the ability of an ADC's payload, released from target cells, to kill neighboring antigen-negative cells.
Workflow:
Workflow for a bystander effect assay.
Methodology:
-
Cell Lines: Use two cell lines: one that expresses the target antigen (e.g., CD33+ HL-60) and another that does not (antigen-negative), which is labeled with a fluorescent marker (e.g., GFP).[14]
-
Co-culture: Seed a mixture of the two cell lines in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the ADCs at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for an extended period (e.g., 5 days) to allow for payload release and diffusion.[14]
-
Analysis: Harvest the cells and analyze the cell populations using flow cytometry. The reduction in the number of fluorescently labeled antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates the bystander effect.
In Vivo Efficacy in a Xenograft Model
This experiment assesses the anti-tumor activity of the ADCs in a living organism.
Workflow:
Workflow for an in vivo xenograft model study.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneously implant a human AML cell line (e.g., HL-60) into the flanks of the mice.[8]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADCs (Mylotarg® and next-generation candidates) and a vehicle control intravenously. Dosing schedules can vary (e.g., single dose or multiple doses).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints can include tumor regression and survival.
Conclusion
Next-generation this compound ADCs represent a significant advancement over first-generation agents like Mylotarg®. By leveraging technologies such as site-specific conjugation and more stable linkers, these novel ADCs exhibit improved homogeneity, stability, and tolerability in preclinical models. These enhancements are expected to translate into a wider therapeutic window and improved clinical outcomes. The experimental protocols outlined in this guide provide a framework for the direct and objective comparison of these promising new therapeutics against the established benchmark. As more data from ongoing clinical trials of next-generation this compound ADCs become available, a clearer picture of their clinical superiority will emerge.
References
- 1. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. The EMA Review of Mylotarg (Gemtuzumab Ozogamicin) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemtuzumab Ozogamicin (GO) Inclusion to Induction Chemotherapy Eliminates Leukemic Initiating Cells and Significantly Improves Survival in Mouse Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of gemtuzumab ozogamicin, an antibody-targeted chemotherapy agent for the treatment of patients with acute myeloid leukemia in first relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. The Cytotoxic Effects of Gemtuzumab Ozogamicin (Mylotarg) in Combination with Conventional Antileukemic Agents by Isobologram Analysis In Vitro | Anticancer Research [ar.iiarjournals.org]
- 13. The cytotoxic effects of gemtuzumab ozogamicin (mylotarg) in combination with conventional antileukemic agents by isobologram analysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Calicheamicin
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Calicheamicin, a potent enediyne antitumor antibiotic. Due to its extreme toxicity, strict adherence to these procedural guidelines is mandatory to ensure the safety of all personnel. This compound is fatal if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[1][2][3]
Hazard Summary and Quantitative Data
This compound and its derivatives are classified as highly hazardous substances. The following table summarizes their hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Hazard Code | Description | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H300, H310, H330 | Fatal if swallowed, in contact with skin, or if inhaled. | [1][3] |
| Germ Cell Mutagenicity | H340, H341 | May cause or is suspected of causing genetic defects. | [1][2][4] |
| Reproductive Toxicity | H360, H361 | May damage or is suspected of damaging fertility or the unborn child. | [1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | H370 | Causes damage to organs. | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. | [1][2][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Carcinogenicity | H351 | Suspected of causing cancer. | [3] |
Operational Protocol: Handling this compound
This step-by-step guide outlines the mandatory procedures for all personnel working with this compound.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound must occur in a designated area with appropriate exhaust ventilation, such as a certified chemical fume hood or a biological safety cabinet.[1][3][4]
-
Safety Stations: Ensure immediate access to a fully functional safety shower and eye wash station.[1][4]
-
Restricted Access: The handling area should be clearly marked with hazard warnings, and access should be restricted to authorized and trained personnel only.
-
Pre-Handling Briefing: All personnel involved must review this protocol and the specific Safety Data Sheet (SDS) for the this compound product in use before beginning any work.[1][2][3][4]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure. All disposable PPE must not be re-used.[5][6]
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of powder-free chemotherapy gloves tested to ASTM D6978 standard.[7][8] | Provides a primary barrier against dermal contact. Double-gloving allows for safe removal of the outer, contaminated layer. |
| Gown | A disposable, back-closing, long-sleeved, impermeable gown with knit or elastic cuffs.[7][8] | Protects the body from splashes and aerosol contamination. Must be shown to resist permeability by hazardous drugs.[5][6] |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield.[1][4][8] | Protects against splashes and airborne particles entering the eyes.[8] |
| Respiratory Protection | A NIOSH-certified N95 or higher-level respirator is required.[4][8] For spills or significant aerosol generation, a self-contained breathing apparatus (SCBA) is necessary.[1][9] | Prevents inhalation of fatal concentrations of airborne particles.[3] |
| Head/Footwear | Full-coverage hair and beard covers.[7] Two pairs of shoe covers.[8] | Prevents contamination of hair and shoes, and reduces the spread of contamination outside the work area. |
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE in the correct order (inner gloves, gown, outer gloves over the cuff, etc.) before entering the designated handling area.
-
Product Handling:
-
Post-Handling:
Emergency and Disposal Plans
Accidental Release or Spill
-
Evacuate: Immediately evacuate personnel from the affected area.[1][9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
Only personnel with appropriate respiratory protection (SCBA) and full PPE should perform clean-up.
-
Absorb solutions with an inert, liquid-binding material (e.g., diatomite).[1]
-
Collect all contaminated material into a closed, suitable container for disposal.[4]
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][9]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Rinse skin thoroughly with large amounts of soap and water. Seek immediate medical attention.[1][9]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[1][9] Seek immediate medical attention.
-
Ingestion: Never give anything by mouth to an unconscious person.[9] Rinse mouth with water and seek immediate medical attention.[1][4][9]
Disposal Plan
-
All waste, including used PPE, contaminated materials from spills, and residual product, is considered hazardous chemical waste.[10]
-
Collect all waste in approved, closed, and properly labeled containers.[4]
-
Dispose of all waste in strict accordance with all applicable local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3][10]
Workflow and Safety Logic
The following diagram illustrates the critical workflow for safely handling this compound, from preparation to emergency response.
Caption: Logical workflow for this compound handling and emergency response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. pogo.ca [pogo.ca]
- 6. pogo.ca [pogo.ca]
- 7. publications.ashp.org [publications.ashp.org]
- 8. halyardhealth.com [halyardhealth.com]
- 9. Page loading... [wap.guidechem.com]
- 10. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
